Finerenone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3 |
InChI Key |
BTBHLEZXCOBLCY-GDLHTLTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Finerenone-d3 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Finerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It is utilized in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). By blocking the MR, finerenone mitigates the harmful effects of aldosterone, such as inflammation and fibrosis, thereby offering cardiorenal protection.
In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). This compound, the deuterium-labeled analogue of finerenone, serves as the gold standard internal standard for these assays. Its near-identical chemical and physical properties to finerenone ensure it effectively corrects for variability during sample preparation and analysis, leading to highly accurate and precise pharmacokinetic and metabolic profiling. This guide provides a comprehensive overview of the synthesis and characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound necessitates the introduction of a stable deuterium label into the finerenone scaffold. A logical and common strategy is to label the methoxy group on the 4-cyano-2-methoxybenzaldehyde ring, a key starting material in several reported finerenone syntheses.[1][2][3][4] This approach involves the initial synthesis of a deuterated precursor, 4-cyano-2-(methoxy-d3)-benzaldehyde, which is then carried through the established synthetic route to yield the final labeled compound.
Experimental Protocol: Synthesis of 4-cyano-2-(methoxy-d3)-benzaldehyde
-
Starting Material: 4-cyano-2-hydroxybenzaldehyde.
-
Deuterated Reagent: Trideuteromethyl iodide (CD₃I) or another suitable d3-methylating agent.[5]
-
Reaction (Williamson Ether Synthesis):
-
Dissolve 4-cyano-2-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Add a mild base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trideuteromethyl iodide (CD₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 4-cyano-2-(methoxy-d3)-benzaldehyde.
-
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established multi-step syntheses of finerenone.
-
Step 1: Hantzsch Dihydropyridine Synthesis:
-
React 4-cyano-2-(methoxy-d3)-benzaldehyde (1 equivalent) with an appropriate β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and a β-enaminone (derived from 4-amino-5-methylpyridin-2-ol, 1 equivalent) in a suitable solvent like isobutanol.
-
Heat the mixture under reflux. The reaction involves a condensation-cyclization cascade to form the core dihydronaphthyridine ring structure.
-
Upon completion, cool the reaction and isolate the crude product, which is the racemic mixture of the finerenone precursor.
-
-
Step 2: Ethylation:
-
Convert the pyridone moiety to the corresponding ethyl ether using a reagent like triethyl orthoacetate under acidic conditions.
-
-
Step 3: Amidation:
-
Hydrolyze the ester group to a carboxylic acid, followed by amidation to form the final carboxamide group of finerenone.
-
-
Step 4: Chiral Resolution:
-
Separate the racemic mixture to isolate the desired (S)-enantiomer of this compound. This can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution using a chiral acid, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by crystallization.
-
-
Step 5: Final Purification:
-
The isolated (S)-enantiomer is further purified by recrystallization to achieve high chemical and enantiomeric purity.
-
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound for its use as an internal standard.
| Parameter | Method | Specification |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | 381.44 g/mol (Expected) |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98% Deuterium Incorporation |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% ee (enantiomeric excess) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with this compound structure |
Experimental Protocols: Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine chemical purity.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a specified wavelength (e.g., 240 nm).
-
Procedure: A calibrated solution of this compound is injected. The peak area of the main component is compared to the total area of all peaks to calculate purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm molecular weight and assess isotopic purity.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Procedure: The sample is infused or injected into the mass spectrometer. The mass spectrum will show the molecular ion peak at the expected m/z for this compound (e.g., [M+H]⁺ at ~382.18). The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to quantify the percentage of the d3 species relative to d0, d1, and d2 species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and the position of the deuterium label.
-
Technique: ¹H NMR and ¹³C NMR.
-
Procedure: The ¹H NMR spectrum of this compound is compared to that of unlabeled finerenone. The signal corresponding to the methoxy protons (-OCH₃) should be absent or significantly diminished in the this compound spectrum, confirming successful deuteration at that position.
-
Caption: Workflow for the characterization of this compound.
Mechanism of Action: Mineralocorticoid Receptor Signaling
Finerenone exerts its therapeutic effect by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR). The overactivation of this receptor by aldosterone is a key driver in the pathophysiology of renal and cardiovascular disease.
-
Activation: In pathological conditions, elevated levels of aldosterone cross the cell membrane and bind to the MR in the cytoplasm.
-
Translocation: The aldosterone-MR complex then translocates into the nucleus.
-
Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements. This action recruits transcriptional co-activators, initiating the transcription of pro-inflammatory and pro-fibrotic genes.
-
Pathology: The resulting proteins contribute to processes like renal fibrosis, inflammation, and cardiovascular remodeling.
-
Inhibition by Finerenone: Finerenone, due to its unique non-steroidal structure, binds to the MR and induces a specific conformational change. This change prevents the recruitment of transcriptional cofactors, thereby blocking the downstream gene expression and inhibiting the deleterious effects of MR overactivation.
Caption: Finerenone's mechanism of action on the MR signaling pathway.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of finerenone. Its synthesis, while requiring specialized deuterated reagents, can be achieved through adaptations of established synthetic routes for the parent compound. The rigorous characterization of this compound using a combination of HPLC, MS, and NMR is paramount to ensure its suitability as an internal standard, demanding high chemical, isotopic, and enantiomeric purity. A thorough understanding of its synthesis and characterization provides the foundation for reliable and precise quantitative studies in drug development.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Finerenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]
- 5. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium-Labeled Finerenone: A Technical Overview of its Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has emerged as a significant therapeutic agent for patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1] Its mechanism of action involves blocking the deleterious effects of MR overactivation, which contributes to inflammation and fibrosis in the kidneys and heart.[2] In drug development, deuterium labeling is a strategic approach to enhance the pharmacokinetic properties of a molecule, primarily by slowing its metabolism. This technical guide provides a comprehensive overview of the known properties of finerenone and explores the potential implications of deuterium labeling, supported by established experimental protocols and theoretical frameworks. While direct comparative data for deuterium-labeled finerenone is not extensively available in public literature, this document consolidates the existing knowledge of finerenone to inform research and development in this area.
Physicochemical Properties of Finerenone
Understanding the fundamental physicochemical properties of finerenone is crucial for formulation development and predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄O₃ | [3] |
| Molecular Weight | 378.43 g/mol | [3] |
| Log D (Distribution Coefficient) | 2.40 | [3] |
| Solubility | Sparingly soluble at acidic pH, practically insoluble at neutral pH (0.024 mg/mL at pH 6.8) | |
| Plasma Protein Binding | ~92% (primarily to albumin) | |
| Biopharmaceutical Classification System (BCS) | Class II (low solubility, high permeability) |
Pharmacokinetics of Finerenone
Finerenone exhibits a well-characterized pharmacokinetic profile in humans.
| Parameter | Value | Reference |
| Bioavailability | ~43.5% | |
| Time to Maximum Concentration (Tₘₐₓ) | 1.5 hours | |
| Half-life (t₁/₂) | 2-3 hours | |
| Volume of Distribution (Vd) | 52.6 L | |
| Metabolism | ~90% CYP3A4, ~10% CYP2C8 | |
| Excretion | ~80% renal (as metabolites), ~20% fecal |
Deuterium Labeling of Finerenone: A Theoretical Perspective
The primary rationale for deuterating a drug molecule is to leverage the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, leading to improved metabolic stability.
For finerenone, metabolism is predominantly mediated by CYP3A4 and CYP2C8, leading to the formation of inactive metabolites. The major metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring. Strategically placing deuterium atoms at the sites of metabolic attack could potentially decrease the rate of metabolism, leading to:
-
Increased half-life (t₁/₂): A slower metabolic rate would result in the drug remaining in the body for a longer period.
-
Enhanced drug exposure (AUC): A longer half-life and reduced clearance would lead to a higher overall exposure to the active drug.
-
Reduced inter-individual variability: If metabolism is a major source of pharmacokinetic variability, slowing it down could lead to more predictable drug exposure among patients.
Currently, deuterated finerenone, such as Finerenone-d3, is commercially available and primarily used as an internal standard for quantitative bioanalysis. However, published studies detailing a direct comparison of its metabolic stability and pharmacokinetic profile with non-labeled finerenone are scarce.
Signaling Pathway and Experimental Workflows
To facilitate further research, the following diagrams illustrate the mineralocorticoid receptor signaling pathway targeted by finerenone and a general workflow for evaluating the metabolic stability of a deuterated compound.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Finerenone's Mechanism of Action.
Caption: General Workflow for an In Vitro Metabolic Stability Assay.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the properties of deuterium-labeled finerenone.
Synthesis of Deuterium-Labeled Finerenone
While specific, publicly available protocols for the synthesis of deuterated finerenone are limited, a general approach would involve introducing deuterium at a late stage of the synthesis of finerenone. Based on the known synthesis of finerenone, deuterated reagents could be used in key steps. For example, a deuterated alkylating agent could be used to introduce a deuterated ethyl group, or a deuteride source could be employed in a reduction step. The synthesis of (-)-Finerenone has been achieved via an enantioselective partial transfer hydrogenation of a naphthyridine, and a similar approach could potentially be adapted for deuteration.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of finerenone and its deuterated analog using human liver microsomes.
Materials:
-
Finerenone and Deuterium-labeled Finerenone (e.g., this compound)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test compound (finerenone or its deuterated analog) at a final concentration of 1 µM.
-
Pre-warm the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of finerenone and its deuterated analog in rats.
Materials:
-
Finerenone and Deuterium-labeled Finerenone
-
Formulation vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats
-
Blood collection supplies (e.g., EDTA tubes)
Procedure:
-
Dose two groups of rats (n=3-5 per group) with either finerenone or its deuterated analog via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the respective compound.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) for both compounds using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.
Conclusion
Deuterium labeling represents a promising strategy to potentially enhance the pharmacokinetic properties of finerenone. By leveraging the kinetic isotope effect, it may be possible to improve its metabolic stability, leading to a longer half-life and greater drug exposure. While direct comparative data are currently limited in the public domain, the established metabolic pathways of finerenone provide a rational basis for designing deuterated analogs. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of these compounds. Further research in this area is warranted to fully elucidate the potential benefits of deuterium-labeled finerenone in a clinical setting.
References
Finerenone-d3: A Technical Guide to Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Finerenone-d3, a deuterated isotopologue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2][3] The strategic incorporation of deuterium in this compound is intended to modify the molecule's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the chemical structures of Finerenone and its deuterated form, explores the principles of stability for deuterated compounds, presents available stability data for the parent compound Finerenone, and outlines its mechanism of action through relevant signaling pathways.
Chemical Structure and Properties
Finerenone is distinguished from steroidal MRAs by its unique dihydronaphthyridine core structure.[1] this compound is the deuterium-labeled version of Finerenone, where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[4] This substitution is designed to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic breakdown compared to the carbon-hydrogen (C-H) bond.
The key chemical and physical properties of both compounds are summarized below.
| Property | Finerenone | This compound |
| IUPAC Name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | (4S)-4-(4-cyano-2-(methoxy-d3)phenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
| Molecular Formula | C₂₁H₂₂N₄O₃ | C₂₁H₁₉D₃N₄O₃ |
| Molecular Weight | 378.43 g/mol | 381.44 g/mol |
| CAS Number | 1050477-31-0 | 2917530-37-9 |
Caption: Chemical structures of Finerenone and this compound.
Stability Profile
The stability of a pharmaceutical compound is a critical attribute. Deuteration can significantly enhance a drug's metabolic stability by slowing the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage. This can lead to a longer drug half-life, potentially reducing dosing frequency and improving the safety profile by decreasing the formation of toxic metabolites.
While specific stability studies on this compound are not publicly available, forced degradation studies have been performed on the parent compound, Finerenone. These studies provide crucial insights into its intrinsic stability under various stress conditions.
Summary of Forced Degradation Studies on Finerenone
Forced degradation studies help identify potential degradation products and pathways. A stability-indicating RP-HPLC method was developed to analyze Finerenone under stress conditions as per International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent / Condition Details | Observed Degradation |
| Acid Hydrolysis | 0.1 N HCl | Mild Degradation |
| Base Hydrolysis | 0.1 N NaOH | Mild Degradation |
| Oxidative | 30% H₂O₂ | Notable Degradation |
| Thermal | 60°C | Notable Degradation |
| Photolytic | UV Light | Notable Degradation |
Data sourced from a study on Finerenone by RP-HPLC.
The study revealed that Finerenone is relatively stable in mild acidic and basic conditions but shows notable degradation under oxidative, thermal, and photolytic stress. The dihydropyridine component of the molecule may contribute to its susceptibility to degradation under these conditions.
Experimental Protocol: Forced Degradation and RP-HPLC Analysis
The following protocol outlines the methodology used to assess the stability of Finerenone.
Caption: Workflow for forced degradation stability testing.
Detailed Protocol:
-
Chromatographic Conditions :
-
Instrument : HPLC with a UV detector.
-
Column : X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase : Acetonitrile and Ortho-Phosphoric acid (70:30% v/v).
-
Flow Rate : 1 mL/min.
-
Detection : UV at 225 nm.
-
-
Preparation of Stock Solution : A standard stock solution of Finerenone (1000 µg/mL) is prepared in the mobile phase.
-
Forced Degradation Procedure :
-
Acid Degradation : 1 mL of stock solution is mixed with 1 mL of 0.1N HCl and refluxed. The solution is then neutralized with 0.1N NaOH.
-
Base Degradation : 1 mL of stock solution is mixed with 1 mL of 0.1N NaOH and refluxed. The solution is then neutralized with 0.1N HCl.
-
Oxidative Degradation : 1 mL of stock solution is mixed with 1 mL of 30% (v/v) hydrogen peroxide (H₂O₂) and kept at room temperature.
-
Thermal Degradation : The solid drug is exposed to a temperature of 60°C in a hot air oven.
-
Photolytic Degradation : The drug is exposed to UV light.
-
-
Analysis : All stressed samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system to assess the percentage of degradation.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR), a nuclear receptor activated by aldosterone. Overactivation of the MR is implicated in the inflammation and fibrosis that drive the progression of kidney and cardiovascular diseases.
Unlike steroidal MRAs, Finerenone is a bulky antagonist that induces a specific conformational change in the MR upon binding. This action physically prevents the recruitment of transcriptional cofactors necessary for the expression of pro-inflammatory and pro-fibrotic genes. By blocking this pathway, Finerenone reduces inflammation and fibrosis in tissues like the kidneys and heart.
Caption: Signaling pathway of Finerenone's MR antagonism.
Conclusion
This compound represents a sophisticated approach in drug design, aiming to enhance the pharmacokinetic profile of the potent MR antagonist Finerenone. The replacement of hydrogen with deuterium is a well-established strategy to improve metabolic stability. While specific stability data for the deuterated compound is pending, comprehensive studies on Finerenone confirm its stability under mild hydrolytic conditions and highlight its sensitivity to oxidative, thermal, and photolytic stress. Understanding these properties, along with its specific mechanism of blocking MR-mediated gene transcription, is vital for the ongoing research, development, and clinical application of this therapeutic class.
References
Isotopic Purity of Finerenone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Finerenone-d3, a deuterated analog of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3] this compound serves as a crucial internal standard for quantitative bioanalytical assays using mass spectrometry, enabling accurate measurement of Finerenone concentrations in biological matrices.[4][5] This guide outlines the methodologies for determining isotopic purity, presents typical data, and illustrates the relevant biological pathways and analytical workflows.
Data on Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy of quantitative analyses. It is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch data for this compound is proprietary, the following table summarizes representative data for a deuterated pharmaceutical standard, illustrating the expected level of isotopic enrichment.
| Parameter | Method | Typical Specification |
| Isotopic Purity (d3) | HRMS | ≥ 98% |
| Isotopic Distribution (d0) | HRMS | ≤ 1% |
| Isotopic Distribution (d1) | HRMS | ≤ 1% |
| Isotopic Distribution (d2) | HRMS | ≤ 2% |
| Chemical Purity | HPLC | ≥ 99% |
| Structure Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |
This table presents typical data for a deuterated standard and is for illustrative purposes. Actual values for a specific lot of this compound should be obtained from the certificate of analysis provided by the supplier.
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methods. The following are detailed protocols for the key experiments used in the characterization of this compound.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to facilitate ionization.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a narrow mass range around the expected mass-to-charge ratio (m/z) of the protonated this compound molecule and its isotopologues.
-
Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of Finerenone ([M+H]⁺): d0 (unlabeled), d1, d2, and d3.
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak.
-
The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Protocol 2: Structural Confirmation and Deuterium Incorporation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and determine the site of deuterium incorporation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H-NMR, ¹³C-NMR, and ²H-NMR spectra.
-
-
Data Analysis:
-
¹H-NMR: Compare the spectrum of this compound with that of an authentic standard of non-labeled Finerenone. The absence or significant reduction of a signal in the ¹H-NMR spectrum of this compound will indicate the position of deuterium labeling. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C-NMR: The ¹³C-NMR spectrum should be consistent with the structure of Finerenone. The carbon atom attached to the deuterium will show a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling.
-
²H-NMR: A single resonance in the ²H-NMR spectrum confirms the presence of deuterium and its chemical environment.
-
Visualizations
Analytical Workflow for Isotopic Purity Determination
The following diagram illustrates the workflow for assessing the isotopic purity of this compound.
Caption: Workflow for this compound Isotopic Purity Analysis.
Finerenone Signaling Pathway
Finerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR). The following diagram outlines the key steps in the MR signaling pathway and the inhibitory action of Finerenone.
Caption: Mechanism of Action of Finerenone on the MR Pathway.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Design and Baseline Characteristics of the Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Finerenone-d3: A Technical Guide to a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone-d3 is the deuterated form of Finerenone, a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). As a third-generation MR antagonist, Finerenone exhibits a distinct pharmacological profile compared to its steroidal predecessors, offering a promising therapeutic avenue for cardiorenal diseases, particularly in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D).[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its fundamental properties, mechanism of action, and key experimental methodologies for its evaluation.
Core Properties of this compound
This compound serves as a valuable tool in pharmacokinetic and metabolic studies of Finerenone, where its distinct mass allows for its use as an internal standard.
| Property | Value | Reference |
| CAS Number | 2917530-37-9 | [4][5] |
| Molecular Weight | 381.44 g/mol | |
| Molecular Formula | C₂₁H₁₉D₃N₄O₃ |
Quantitative Pharmacological Data
Finerenone demonstrates high potency and selectivity for the mineralocorticoid receptor, which underpins its therapeutic efficacy and favorable side-effect profile.
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| MR IC₅₀ | 18 nM | |
| Selectivity vs. Glucocorticoid Receptor (GR) | >500-fold | |
| Selectivity vs. Androgen Receptor (AR) | >500-fold | |
| Selectivity vs. Progesterone Receptor (PR) | >500-fold |
Pharmacokinetic Properties of Finerenone
| Parameter | Value | Reference |
| Bioavailability | 43.5% | |
| Time to Cₘₐₓ | 0.5 - 1.25 hours | |
| Plasma Protein Binding | ~92% | |
| Metabolism | Primarily CYP3A4 (~90%), CYP2C8 (~10%) | |
| Elimination Half-life | 2 - 3 hours | |
| Excretion | ~80% renal, ~20% fecal |
Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway
Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor, a key player in the renin-angiotensin-aldosterone system (RAAS). Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the heart and kidneys. Finerenone, as a non-steroidal antagonist, effectively blocks this pathological signaling.
Caption: Finerenone blocks aldosterone binding to the MR, preventing downstream gene transcription.
Experimental Protocols
In Vitro: Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay is crucial for quantifying the agonist or antagonist activity of compounds on the mineralocorticoid receptor.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well plates.
-
Transient transfection is performed using a luciferase reporter plasmid containing MR-responsive elements (e.g., MMTV promoter) and an expression vector for the human mineralocorticoid receptor. A co-transfected Renilla luciferase vector can be used for normalization.
2. Compound Treatment:
-
After 24 hours, the medium is replaced with a medium containing the test compound (this compound or Finerenone) at various concentrations.
-
For antagonist mode, cells are co-treated with a known MR agonist (e.g., aldosterone) at its EC₅₀ concentration and the test compound.
3. Luciferase Assay:
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
4. Data Analysis:
-
The IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are calculated from the dose-response curves.
In Vivo: Animal Model of Diabetic Nephropathy
Animal models are instrumental in evaluating the in vivo efficacy and safety of Finerenone. The streptozotocin (STZ)-induced diabetic rat model is commonly used.
1. Induction of Diabetes:
-
Male Wistar rats are injected with a single intraperitoneal dose of streptozotocin (e.g., 65 mg/kg) to induce diabetes.
-
Blood glucose levels are monitored to confirm the diabetic state.
2. Treatment Administration:
-
Diabetic rats are randomly assigned to treatment groups: vehicle control and Finerenone (e.g., 10 mg/kg/day, administered by oral gavage).
-
Treatment is typically initiated after the onset of diabetic nephropathy, characterized by significant albuminuria.
3. Endpoint Measurements:
-
Urinary Albumin Excretion (UAE): Urine is collected over 24 hours in metabolic cages at regular intervals. UAE is quantified by ELISA.
-
Blood Pressure: Systolic blood pressure is measured using the tail-cuff method.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured at the end of the study.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
4. Data Analysis:
-
Statistical comparisons are made between the treatment and vehicle control groups to determine the effect of Finerenone on the progression of diabetic nephropathy.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of Finerenone.
Conclusion
This compound is an essential tool for the detailed investigation of Finerenone, a novel nonsteroidal MR antagonist with a compelling profile for the treatment of cardiorenal diseases. Its high potency and selectivity, coupled with a distinct mechanism of action, differentiate it from earlier generations of MRAs. The experimental protocols outlined in this guide provide a framework for the robust preclinical assessment of Finerenone and similar compounds, paving the way for further advancements in the management of chronic kidney disease and related cardiovascular complications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 3. Effects of Finerenone on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Pharmacological Profile of Deuterated Finerenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a projected pharmacological profile of a deuterated analog of finerenone based on the known pharmacology of finerenone and the established principles of the kinetic isotope effect of deuterium substitution in drug metabolism. As of the date of this document, no specific preclinical or clinical data for a deuterated version of finerenone is publicly available. The information presented herein is intended for research and informational purposes only.
Introduction
Finerenone (Kerendia®) is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] It is approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D) to reduce the risk of end-stage kidney disease, cardiovascular death, and hospitalization for heart failure.[1][2] Finerenone's unique non-steroidal structure allows for a distinct binding mode to the MR, leading to effective inhibition of pro-inflammatory and pro-fibrotic gene transcription.[3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy in drug development to improve the pharmacokinetic profile of a drug. By strengthening the chemical bond, deuteration can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen. This guide explores the projected pharmacological profile of a deuterated finerenone, based on the extensive data available for the parent compound.
Mechanism of Action
Finerenone is a selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone and cortisol contributes to inflammation and fibrosis in the heart and kidneys. Finerenone binds to the MR, preventing the recruitment of transcriptional coactivators, which in turn inhibits the transcription of pro-inflammatory and pro-fibrotic genes. This mechanism is distinct from steroidal MRAs and contributes to its efficacy in reducing the progression of renal and cardiovascular disease in patients with CKD and T2D.
The mechanism of action of a deuterated finerenone is expected to be identical to that of finerenone, as deuteration does not typically alter the pharmacodynamic interactions of a drug with its target receptor.
Signaling Pathway
The binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm triggers the dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the recruitment of coactivators, leading to the transcription of target genes that promote inflammation, fibrosis, and sodium retention. Finerenone, as an MR antagonist, blocks this cascade.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Finerenone's Point of Intervention.
Pharmacological Profile: Finerenone vs. Projected Deuterated Finerenone
Pharmacodynamics
The pharmacodynamic properties of deuterated finerenone are anticipated to be very similar to those of finerenone, as isotopic substitution is unlikely to alter receptor binding affinity.
| Parameter | Finerenone | Projected Deuterated Finerenone | Reference |
| Target | Mineralocorticoid Receptor (MR) | Mineralocorticoid Receptor (MR) | |
| Mechanism | Selective MR Antagonist | Selective MR Antagonist | |
| Receptor Binding Affinity (IC50) | 18 nM | ~18 nM | |
| Selectivity | High selectivity for MR over androgen, progesterone, estrogen, and glucocorticoid receptors. | Expected to be similarly high. |
Pharmacokinetics
The primary motivation for deuterating finerenone would be to improve its pharmacokinetic profile. Finerenone is extensively metabolized, primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%), into inactive metabolites. Deuteration at the sites of metabolic attack could slow this process due to the kinetic isotope effect.
| Parameter | Finerenone | Projected Deuterated Finerenone | Reference |
| Bioavailability | ~43.5% | Potentially Increased | |
| Time to Cmax (Tmax) | 0.5 - 1.5 hours | Potentially Delayed | |
| Plasma Protein Binding | ~92% (mainly to albumin) | Unchanged | |
| Volume of Distribution (Vd) | 52.6 L | Unchanged | |
| Metabolism | ~90% CYP3A4, ~10% CYP2C8 | Slower metabolism by CYP3A4/2C8 | |
| Metabolites | Inactive | Inactive | |
| Half-life (t1/2) | 2 - 3 hours | Potentially Prolonged | |
| Excretion | ~80% urine, ~20% feces | Similar excretion route |
The Deuterium Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For drug metabolism, replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow the rate of bond cleavage by metabolic enzymes like CYPs. This is because the C-D bond has a lower vibrational frequency and thus a higher activation energy for cleavage.
Caption: The Deuterium Kinetic Isotope Effect on Finerenone Metabolism.
Detailed Experimental Protocols
The following are representative protocols for key experiments to characterize the pharmacological profile of a novel MR antagonist like deuterated finerenone.
Mineralocorticoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of deuterated finerenone for the human mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the human mineralocorticoid receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the test compound (deuterated finerenone) or a reference compound (finerenone).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
References
Finerenone-d3: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and storage conditions for Finerenone-d3. While specific experimental data for the deuterated form is limited, this document compiles and extrapolates from comprehensive data available for Finerenone, its non-deuterated analogue. Given that deuterium substitution is a minor structural modification, the physicochemical properties, including solubility and stability, are expected to be very similar. This guide is intended to support researchers in the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is the deuterium-labeled version of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone itself is a third-generation antagonist with high affinity for the MR and excellent selectivity over other steroid hormone receptors, such as the glucocorticoid, androgen, and progesterone receptors[1][2]. In research, this compound is primarily utilized as an internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy[1].
Solubility Profile
The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. The solubility of Finerenone has been characterized in various organic solvents and aqueous media.
Aqueous Solubility
The aqueous solubility of Finerenone is highly dependent on pH. As a compound with a basic nature, its solubility decreases as the pH increases. It is reported to be soluble at a pH of 1 and is considered practically insoluble at a pH above 4.5. One study determined the equilibrium solubility to be 0.024 mg/mL at pH 6.8[3]. This low aqueous solubility at physiological pH classifies Finerenone as a low-solubility compound according to the Biopharmaceutical Classification System (BCS)[3].
Organic Solvent Solubility
Finerenone exhibits good solubility in a range of common organic solvents. This is particularly relevant for the preparation of stock solutions for in vitro experiments. There are some discrepancies in the exact solubility values reported by different suppliers, which may be due to variations in experimental conditions or the purity of the compound.
Table 1: Quantitative Solubility Data for Finerenone in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | ~7.9 mM | |
| Dimethyl Sulfoxide (DMSO) | 76 mg/mL | 200.83 mM | |
| Dimethylformamide (DMF) | ~10 mg/mL | ~26.4 mM | |
| Ethanol | 10 mg/mL | 26.42 mM |
Note: The significant variation in reported DMSO solubility may be attributable to factors such as water absorption by the solvent, which can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of solutions.
A comprehensive study measured the solubility of Finerenone in ten different monosolvents at temperatures ranging from 273.15 K to 313.15 K (0°C to 40°C). The data from this study indicates that solubility generally increases with temperature in these solvents.
Table 2: Molar Fraction Solubility of Finerenone in Various Organic Solvents at Different Temperatures (Data extracted from Lin et al., 2015)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile | Dichloromethane |
| 273.15 | 0.00068 | 0.00049 | 0.00031 | 0.00698 | 0.00311 | 0.01520 |
| 283.15 | 0.00098 | 0.00071 | 0.00045 | 0.00902 | 0.00408 | 0.01980 |
| 293.15 | 0.00139 | 0.00102 | 0.00065 | 0.01150 | 0.00532 | 0.02550 |
| 303.15 | 0.00195 | 0.00144 | 0.00092 | 0.01450 | 0.00690 | 0.03260 |
| 313.15 | 0.00271 | 0.00201 | 0.00128 | 0.01810 | 0.00889 | 0.04120 |
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound for research applications.
Solid Form
For long-term storage, Finerenone and its deuterated analog should be stored as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years. The solid is described as a white to yellow crystalline, non-hygroscopic powder.
In Solution
Stock solutions of this compound prepared in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. One supplier suggests that solutions in DMSO can be stored for 2 weeks at 4°C and for 6 months at -80°C. When preparing stock solutions, it is good practice to purge the solvent with an inert gas to minimize oxidation.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Atmosphere |
| Solid | -20°C | ≥ 4 years | Ambient |
| Solution in DMSO | 4°C | 2 weeks | Inert gas recommended |
| Solution in DMSO | -80°C | 6 months | Inert gas recommended |
Experimental Protocols
While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, standardized methodologies for active pharmaceutical ingredients (APIs) and deuterated compounds are well-established.
Equilibrium Solubility Determination
The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard. A general protocol based on WHO and USP guidelines is as follows:
-
Preparation : Add an excess amount of the solid this compound to a series of vials containing the desired solvent (e.g., aqueous buffers of different pH, organic solvents).
-
Equilibration : The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation : After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification : The concentration of this compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.
-
Verification : The pH of aqueous solutions should be measured before and after the experiment. The solid residue can be analyzed to check for any polymorphic or chemical transformations.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Finerenone using Finerenone-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its therapeutic potential in cardiorenal diseases necessitates robust and reliable analytical methods for its quantification in biological matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of small molecules like Finerenone. The use of a stable isotope-labeled internal standard, such as Finerenone-d3, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[2]
This document provides detailed application notes and protocols for the determination of Finerenone in human plasma using this compound as an internal standard by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Finerenone in human plasma.
Table 1: Calibration Curve for Finerenone Analysis
| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.15 | 75 | 0.005 |
| 0.50 | 75 | 0.017 |
| 1.00 | 75 | 0.034 |
| 2.00 | 75 | 0.068 |
| 3.00 | 75 | 0.102 |
| 4.50 | 75 | 0.153 |
| 6.00 | 75 | 0.204 |
Note: The linearity of the method is typically observed over a concentration range, with a correlation coefficient (r²) ≥ 0.99.[3]
Table 2: Accuracy and Precision of Finerenone Quantification in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.15 | 0.14 | 93.3 | ≤ 6.0 | ≤ 7.0 |
| LQC | 0.45 | 0.44 | 97.8 | ≤ 6.0 | ≤ 7.0 |
| MQC | 3.00 | 2.95 | 98.3 | ≤ 6.0 | ≤ 7.0 |
| HQC | 4.80 | 4.72 | 98.3 | ≤ 6.0 | ≤ 7.0 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Accuracy and precision are typically within ±15% (±20% for LLOQ).[2][3]
Experimental Protocols
Preparation of Stock and Working Solutions
a. Finerenone Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Finerenone reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Sonicate to ensure complete dissolution.
-
Store at 2-8°C.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with methanol.
-
Sonicate to ensure complete dissolution.
-
Store at 2-8°C.
c. Working Solutions:
-
Prepare a series of Finerenone working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Prepare a this compound working solution (e.g., 75 µg/mL) by diluting the IS stock solution with methanol.
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method for sample extraction.
-
To 475 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate Finerenone working solution (for calibration standards and QCs) or blank diluent (for blank samples).
-
Vortex for 1 minute.
-
Add 50 µL of the this compound internal standard working solution and vortex for an additional minute.
-
Add 20 µL of 2% formic acid and vortex for 1 minute.
-
Add 1 mL of acetonitrile and vortex for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 4000 RPM for 3 minutes.
-
Transfer 0.5 mL of the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
a. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized to achieve baseline separation of Finerenone and this compound from matrix components. A typical gradient might start at 50% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration step. |
b. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Finerenone | Precursor Ion (Q1): m/z 379.1 -> Product Ion (Q3): m/z 218.1 |
| This compound (inferred) | Precursor Ion (Q1): m/z 382.1 -> Product Ion (Q3): m/z 221.1 or 218.1 |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: MS parameters should be optimized for the specific instrument used. The MRM transition for this compound is inferred based on the molecular weight difference and common fragmentation patterns.
Visualizations
Caption: Workflow for Finerenone quantification in plasma.
Caption: Finerenone's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for the Quantitative Analysis of Finerenone in Human Plasma using Finerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is utilized in the treatment of chronic kidney disease associated with type 2 diabetes.[1][4] Finerenone's mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling pathways that contribute to inflammation and fibrosis in the kidneys and heart. This therapeutic action mitigates the risk of end-organ damage. The development of robust bioanalytical methods for the accurate quantification of finerenone in human plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed protocol for the quantitative analysis of finerenone in human plasma using a stable isotope-labeled internal standard, Finerenone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Finerenone
Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. Overactivation of the MR by aldosterone leads to a cascade of events promoting the transcription of pro-inflammatory and pro-fibrotic genes. Finerenone, by binding to the MR, prevents its translocation to the nucleus and the subsequent recruitment of transcriptional cofactors, thereby inhibiting the expression of these deleterious genes.
Caption: Mechanism of action of Finerenone.
Experimental Protocols
This section details the validated method for the quantification of Finerenone in human plasma using this compound as an internal standard (ISTD).
Materials and Reagents
-
Analytes: Finerenone and this compound (ISTD)
-
Plasma: Human plasma with lithium heparin as an anticoagulant
-
Reagents: Acetonitrile (HPLC grade), Formic acid (analytical grade), Water (HPLC grade)
-
Equipment: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Finerenone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Finerenone stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile/water (50:50, v/v).
Sample Preparation (Protein Precipitation)
The protein precipitation technique is a simple and rapid method for sample preparation.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 300 µL of acidified acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Conditions
The following are the optimized liquid chromatography and mass spectrometry conditions for the analysis of Finerenone.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Phenomenex C18 (or equivalent) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Monitored Transitions | Finerenone: m/z 379.2 → 251.1This compound: m/z 382.2 → 254.1 |
Quantitative Data Summary
The bioanalytical method was validated in compliance with regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Calibration Curve
The calibration curve for Finerenone in human plasma was linear over the concentration range of 0.100 to 200 µg/L.
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r²) |
| Finerenone | 0.100 - 200 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.100 | ≤ 20 | 80-120 | ≤ 7.0 | 99.7 - 105.0 |
| LQC | 0.300 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |
| MQC | 100 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |
| HQC | 160 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |
Recovery and Matrix Effect
The extraction recovery of Finerenone and the internal standard was consistent and reproducible. A moderate, concentration-independent matrix effect was observed for both finerenone and its ISTD, which was fully compensated by the use of the stable isotope-labeled internal standard.
| Analyte | Mean Extraction Recovery (%) | Matrix Effect | ISTD-Normalized Matrix Factor |
| Finerenone | ~88 | Moderate | 0.98 - 1.03 |
| This compound | ~87 | Moderate | N/A |
Stability
Finerenone was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Short-term (Room Temperature) | 24 hours | 95 - 105 |
| Long-term (-20°C) | 30 days | 93 - 104 |
| Freeze-Thaw Cycles | 3 cycles | 96 - 103 |
| Auto-sampler (4°C) | 48 hours | 97 - 102 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative determination of Finerenone in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and non-clinical pharmacokinetic studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation, ensuring reliable and accurate results.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Estimation of Finerenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative estimation of Finerenone in various matrices, including bulk drug, pharmaceutical dosage forms, and human plasma. The protocols detailed below encompass High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, designed to support research, quality control, and pharmacokinetic studies.
Overview of Analytical Methods
A variety of analytical techniques have been successfully developed and validated for the estimation of Finerenone. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for routine analysis in quality control settings due to its robustness and reliability. For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Additionally, a simple and cost-effective UV-Visible Spectrophotometric method has been established for the quantification of Finerenone in bulk and pharmaceutical dosage forms.
Signaling Pathway of Finerenone
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor-ligand complex into the nucleus. This, in turn, prevents the transcription of pro-inflammatory and pro-fibrotic genes, which are implicated in the pathophysiology of chronic kidney disease and cardiovascular damage.[1][2]
Caption: Finerenone's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described analytical methods for Finerenone estimation, allowing for easy comparison.
Table 1: HPLC Method Parameters for Finerenone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile: 0.03M KH2PO4 (pH 3.2 with Orthophosphoric acid) (70:30 v/v) | Acetonitrile: Water (50:50 v/v) | Acetonitrile: Methanol (80:20 v/v) |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Symmetry ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 309 nm | 252 nm | 272 nm |
| Retention Time | Not Specified | 4.62 min | Not Specified |
| Linearity Range | 5-45 µg/mL | 80-120 µg/mL | 10-50 µg/mL |
| LOD | Not Specified | 0.539 µg/mL | 1.1 µg/mL |
| LOQ | Not Specified | 1.634 µg/mL | 3.2 µg/mL |
| Reference | [3] | [4] | [5] |
Table 2: LC-MS/MS Method Parameters for Finerenone Analysis in Human Plasma
| Parameter | Value |
| Sample Preparation | Protein precipitation with acidified acetonitrile |
| Internal Standard (IS) | Stable isotope-labelled Finerenone |
| Linearity Range | 0.100 - 200 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L |
| Inter-day Accuracy | 99.7 - 105.0% |
| Inter-day Precision | ≤ 7.0% |
| Reference |
Table 3: UV-Visible Spectrophotometric Method Parameters for Finerenone Analysis
| Parameter | Value |
| Solvent | Ethanol |
| Detection Wavelength (λmax) | 239.8 nm |
| Linearity Range | 2-14 µg/mL |
| LOD | 1.220 µg/mL |
| LOQ | 5.220 µg/mL |
| Reference |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key analytical methods for Finerenone estimation.
HPLC Method for Finerenone Estimation in Bulk and Tablet Dosage Forms
This protocol is based on a validated RP-HPLC method for the quantification of Finerenone.
Caption: General workflow for HPLC analysis.
Materials and Reagents:
-
Finerenone reference standard
-
Finerenone tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase (Acetonitrile: 0.03M KH2PO4 buffer, 70:30 v/v):
-
Dissolve 4.08 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.03M solution.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 700 mL of acetonitrile with 300 mL of the prepared buffer.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Finerenone reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase.
-
-
Preparation of Working Standard Solutions (5-45 µg/mL):
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute with the mobile phase to obtain concentrations ranging from 5 to 45 µg/mL.
-
-
Preparation of Sample Solution (from tablets):
-
Weigh and powder 20 Finerenone tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Finerenone into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.03M KH2PO4 (pH 3.2) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 309 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas of the chromatograms.
-
Calculate the concentration of Finerenone in the sample by comparing its peak area with that of the standard.
-
LC-MS/MS Method for Finerenone Estimation in Human Plasma
This protocol outlines a sensitive and selective method for the quantification of Finerenone in human plasma, suitable for pharmacokinetic studies.
Materials and Reagents:
-
Finerenone reference standard
-
Stable isotope-labelled Finerenone (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Finerenone and the IS in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Working Standard and IS Solutions:
-
Prepare serial dilutions of the Finerenone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Prepare a working solution of the IS at an appropriate concentration in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add the IS working solution.
-
Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific transitions for Finerenone and its IS should be optimized for the instrument being used.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Finerenone to the IS against the concentration of the calibration standards.
-
Determine the concentration of Finerenone in the plasma samples from the calibration curve.
-
UV-Visible Spectrophotometric Method for Finerenone Estimation
This protocol describes a simple and rapid spectrophotometric method for the quantification of Finerenone in bulk and pharmaceutical formulations.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Materials and Reagents:
-
Finerenone reference standard
-
Ethanol (AR grade)
Instrumentation:
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Finerenone reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of ethanol and then make up the volume to 100 mL with ethanol.
-
-
Preparation of Working Stock Solution (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.
-
-
Preparation of Calibration Standards (2-14 µg/mL):
-
From the working stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute with ethanol to obtain concentrations ranging from 2 to 14 µg/mL.
-
-
Determination of λmax:
-
Scan one of the working standard solutions (e.g., 10 µg/mL) in the UV region (200-400 nm) against an ethanol blank to determine the wavelength of maximum absorbance (λmax). The reported λmax for Finerenone in ethanol is 239.8 nm.
-
-
Measurement of Absorbance:
-
Measure the absorbance of all the calibration standards and the sample solution at the determined λmax.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of Finerenone in the sample solution from the calibration curve.
-
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the estimation of Finerenone in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. These protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.
References
- 1. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Finerenone-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][3] Finerenone's therapeutic effects are mediated by blocking the MR, which in turn inhibits the pro-inflammatory and pro-fibrotic pathways that contribute to kidney and heart damage. To accurately characterize the pharmacokinetic (PK) profile of Finerenone in preclinical and clinical studies, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Finerenone-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to Finerenone with the exception of three deuterium atoms, exhibits the same physicochemical properties, chromatographic behavior, and ionization efficiency. This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of Finerenone in biological matrices.
Mechanism of Action of Finerenone
Finerenone exerts its therapeutic effect by acting as a potent and selective antagonist of the mineralocorticoid receptor. The overactivation of the MR by aldosterone plays a key role in the pathophysiology of cardiorenal diseases. Upon binding to aldosterone, the MR translocates to the nucleus and modulates the transcription of various genes, leading to inflammation, fibrosis, and sodium retention. Finerenone binds to the MR with high affinity, preventing the recruitment of transcriptional co-factors and thereby inhibiting the downstream signaling cascade that promotes tissue damage.
Pharmacokinetic Profile of Finerenone
Understanding the pharmacokinetic properties of Finerenone is crucial for optimizing its therapeutic use. The following tables summarize key pharmacokinetic parameters of Finerenone in humans.
| Parameter | Value | Reference |
| Bioavailability | 43.5% | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.25 hours | |
| Plasma Protein Binding | 92% (primarily to albumin) | |
| Volume of Distribution (Vd) | 52.6 L | |
| Terminal Half-life (t½) | 2 - 3 hours | |
| Metabolism | ~90% by CYP3A4, ~10% by CYP2C8 | |
| Excretion | ~80% in urine (as metabolites), ~20% in feces |
Experimental Protocol: Quantification of Finerenone in Human Plasma using this compound and LC-MS/MS
This protocol outlines a typical bioanalytical method for the quantification of Finerenone in human plasma for pharmacokinetic studies, utilizing this compound as an internal standard.
Materials and Reagents
-
Finerenone analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Finerenone and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Finerenone by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike blank human plasma with the appropriate Finerenone working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 200 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 150 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Finerenone: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
Note: The specific MRM transitions should be optimized by direct infusion of Finerenone and this compound solutions into the mass spectrometer.
Data Analysis
-
Integrate the peak areas for Finerenone and this compound.
-
Calculate the peak area ratio (Finerenone/Finerenone-d3).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Finerenone in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Use the calculated concentrations to determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).
Experimental Workflow
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly reliable and accurate approach for the quantification of Finerenone in biological matrices. This enables the precise characterization of its pharmacokinetic profile, which is essential for its continued development and clinical application in the management of chronic kidney disease and other related conditions. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application of Finerenone-d3 in Mass Spectrometry for Quantitative Analysis
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] Accurate quantification of finerenone in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and Finerenone-d3, a deuterium-labeled analog of finerenone, serves this essential role.[3] Its use corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision in bioanalytical methods.[4] This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of finerenone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Finerenone
Finerenone exerts its therapeutic effects by blocking the mineralocorticoid receptor, which in turn inhibits the downstream signaling pathways that contribute to inflammation and fibrosis.[5] Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes. Finerenone, by binding to the MR, prevents this cascade.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Analysis of Finerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[][2] It is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[2] As a critical therapeutic agent, ensuring its quality and purity through reliable analytical methods is paramount. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Finerenone in bulk drug and pharmaceutical dosage forms.
Physicochemical Properties of Finerenone:
Finerenone is a white to off-white crystalline powder.[][3] It is practically insoluble in water but freely soluble in organic solvents like methanol and acetonitrile. It belongs to Biopharmaceutical Classification System (BCS) class II, indicating low solubility and high permeability.
HPLC Method for Finerenone Analysis
This section details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the determination of Finerenone.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Instrument | HPLC system with a UV/PDA detector |
| Column | Inertsil ODS C-18-3V (250 x 4.6mm, 5µm particle size) |
| Mobile Phase | 0.03M Ammonium Acetate in water: Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Run Time | 20 minutes |
| Retention Time | Approximately 10.9 minutes |
| Diluent | Mobile Phase |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Finerenone Reference Standard
Preparation of 0.03M Ammonium Acetate: Dissolve approximately 2.31 g of ammonium acetate in 1000 mL of HPLC grade water.
Preparation of Mobile Phase: Mix the 0.03M Ammonium Acetate solution and Acetonitrile in a ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard Stock Solution (2000 µg/mL): Accurately weigh and dissolve 200 mg of Finerenone reference standard in a 100 mL volumetric flask with the diluent. Sonicate for 15 minutes to ensure complete dissolution and make up the volume with the diluent.
Preparation of Working Standard Solution (200 µg/mL): Transfer 5 mL of the primary standard stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
Preparation of Sample Solution (from Tablets): Weigh and powder 20 tablets to determine the average weight. Take a quantity of powder equivalent to 10 mg of Finerenone and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
| Validation Parameter | Results |
| Linearity Range | 80 - 240 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from excipients or degradation products |
| Robustness | The method is robust to small, deliberate changes in flow rate and mobile phase composition. |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria for system suitability are presented in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% (for replicate injections) |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Finerenone was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation.
Protocol for Forced Degradation:
-
Acid Degradation: A sample solution was treated with 0.1N HCl and heated.
-
Base Degradation: A sample solution was treated with 0.1N NaOH at room temperature.
-
Oxidative Degradation: A sample solution was treated with 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Finerenone powder was kept in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Finerenone powder was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed that the method was able to separate the Finerenone peak from all degradation product peaks, confirming its stability-indicating capability.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for HPLC method development and the logical relationship of system suitability testing.
Caption: HPLC Method Development Workflow for Finerenone Analysis.
Caption: Logical Relationship of System Suitability Test Parameters.
Conclusion
This application note provides a simple, accurate, and precise RP-HPLC method for the quantitative analysis of Finerenone. The method is validated according to ICH guidelines and is demonstrated to be stability-indicating. This method is suitable for routine quality control analysis of Finerenone in bulk and pharmaceutical dosage forms.
References
Finerenone-d3 as a Tracer in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Finerenone-d3, a deuterium-labeled analog of Finerenone, as a tracer in metabolic studies. This document offers detailed protocols for in vivo and in vitro experiments, quantitative data presentation, and visualization of relevant biological pathways and workflows.
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This compound serves as an ideal tracer for these studies due to its chemical similarity to the parent drug, allowing it to follow the same metabolic pathways while being distinguishable by mass spectrometry.[2][4]
Mechanism of Action and Metabolism of Finerenone
Finerenone exerts its therapeutic effects by blocking the mineralocorticoid receptor, which in turn inhibits the transcription of pro-inflammatory and pro-fibrotic genes. The metabolism of Finerenone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Signaling Pathway of Finerenone's Action
The following diagram illustrates the mechanism of action of Finerenone in preventing the downstream effects of mineralocorticoid receptor activation.
Caption: Mechanism of Finerenone's antagonism of the mineralocorticoid receptor.
Metabolic Pathway of Finerenone
Finerenone is extensively metabolized, primarily by CYP3A4 (approximately 90%) and to a lesser extent by CYP2C8 (approximately 10%), into inactive metabolites. The major metabolic pathway involves oxidation. The main metabolites are designated as M1, M2, and M3.
Caption: Major metabolic pathway of Finerenone.
Application of this compound in Metabolic Studies
This compound is a stable isotope-labeled version of Finerenone, making it an invaluable tool for:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Finerenone without interference from endogenous compounds.
-
Metabolite Identification and Quantification: To trace the formation and elimination of Finerenone metabolites.
-
Drug-Drug Interaction (DDI) Studies: To investigate the influence of co-administered drugs on the metabolism of Finerenone.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies using this compound as a tracer. Researchers should adapt these protocols to their specific experimental needs.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of this compound and its major metabolites.
Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study using this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Preparation for LC-MS/MS:
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify this compound and its deuterated metabolites.
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol is designed to investigate the in vitro metabolism of this compound and identify the CYP enzymes involved.
Experimental Workflow
Caption: Workflow for an in vitro metabolism study using this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, gemfibrozil for CYP2C8)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing this compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer.
-
For enzyme inhibition studies, pre-incubate the HLM with specific CYP inhibitors.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation and Analysis: Follow the sample preparation and LC-MS/MS analysis steps as described in the in vivo protocol.
-
Data Analysis: Determine the rate of metabolite formation and assess the impact of specific CYP inhibitors.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 1.0 ± 0.5 |
| AUC(0-t) | ng*h/mL | 6500 ± 800 |
| t1/2 | h | 2.5 ± 0.7 |
Table 2: In Vitro Metabolism of this compound in HLM (Example Data)
| Condition | Rate of M1-d3 Formation (pmol/min/mg protein) |
| Control | 150 ± 20 |
| + Ketoconazole (CYP3A4 inhibitor) | 15 ± 5 |
| + Gemfibrozil (CYP2C8 inhibitor) | 130 ± 15 |
Conclusion
This compound is a powerful tool for elucidating the metabolic profile and pharmacokinetic properties of Finerenone. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust metabolic studies. The use of stable isotope-labeled tracers like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for advancing our understanding of this important therapeutic agent.
References
Application Note: High-Throughput Analysis of Finerenone and Finerenone-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Finerenone and its stable isotope-labeled internal standard, Finerenone-d3, in human plasma. The described method is ideal for pharmacokinetic studies and clinical research, offering high throughput and reliable performance. The simple protein precipitation extraction procedure followed by a rapid chromatographic separation ensures efficiency and accuracy. This method has been validated over a linear range of 0.100 µg/L to 200 µg/L for Finerenone in human plasma.[1]
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease and type 2 diabetes. To support pharmacokinetic and clinical studies, a reliable and high-throughput bioanalytical method is essential for the accurate quantification of Finerenone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the separation and quantification of Finerenone and this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Finerenone reference standard
-
This compound internal standard (ISTD)[2]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (sourced from an accredited blood bank)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Finerenone and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma sample, add an appropriate amount of this compound internal standard solution.
-
Vortex mix the sample for 10 seconds.
-
Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate the plasma proteins.[1]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is performed on a reversed-phase C18 column to achieve a good peak shape and resolution for both Finerenone and this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Finerenone and this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte | Precursor Ion (m/z) |
| Finerenone | To be determined |
| This compound | To be determined |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions and collision energies for Finerenone and this compound need to be optimized for the specific mass spectrometer being used. The molecular weight of Finerenone is 378.42 g/mol and this compound is 381.44 g/mol .[2]
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Finerenone in human plasma. The use of this compound as an internal standard effectively compensates for any matrix effects, ensuring high accuracy and precision of the results. A validation study has shown that this method is linear over the range of 0.100 to 200 µg/L, with inter-day accuracy between 99.7% and 105.0% and inter-day precision of ≤ 7.0%. The simple protein precipitation sample preparation and rapid LC gradient allow for a high-throughput analysis, making this method suitable for large-scale clinical and pharmacokinetic studies.
Workflow Diagram
Caption: Workflow for Finerenone and this compound analysis in human plasma.
References
- 1. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Mass Spectral Analysis of Finerenone and Finerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It is a third-generation MRA that has demonstrated efficacy in reducing the risk of kidney function decline, kidney failure, cardiovascular death, and heart failure hospitalization in adults with chronic kidney disease associated with type 2 diabetes.[1][2][3] Its mechanism of action involves blocking the MR, which in turn inhibits the deleterious effects of aldosterone, leading to anti-inflammatory and anti-fibrotic effects in the kidneys and heart. Finerenone-d3 is the deuterated analog of Finerenone and is commonly used as an internal standard (ISTD) in quantitative bioanalytical methods due to its similar chemical and physical properties to the analyte of interest.[4] This document provides detailed application notes and protocols for the mass spectral analysis of Finerenone and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectral Properties
The accurate mass measurement and fragmentation pattern are crucial for the selective and sensitive quantification of Finerenone and its internal standard, this compound.
Table 1: Mass Spectral Properties of Finerenone and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Finerenone | C₂₁H₂₂N₄O₃ | 378.43 | 379.2 | [Not explicitly found in search results] |
| This compound | C₂₁H₁₉D₃N₄O₃ | 381.45 | 382.2 | [Not explicitly found in search results] |
Note: The precursor ions are predicted based on the protonated molecule [M+H]⁺ in positive ionization mode. The specific product ions for Multiple Reaction Monitoring (MRM) are not explicitly available in the provided search results and would typically be determined empirically during method development by performing a product ion scan.
Signaling Pathway of Finerenone
Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. The diagram below illustrates the signaling pathway affected by Finerenone.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Finerenone and this compound from plasma samples.[2]
Materials:
-
Human plasma samples
-
Finerenone and this compound stock solutions (in methanol or acetonitrile)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of blank plasma with the appropriate concentration of Finerenone working solution to prepare calibration standards and quality control (QC) samples.
-
Add 10 µL of this compound internal standard working solution to all samples (except blanks), calibration standards, and QCs.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Method
Table 3: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | To be optimized, typically 60-100 V |
| Entrance Potential (EP) | To be optimized, typically 10 V |
| Collision Energy (CE) | To be optimized for each transition |
| Collision Cell Exit Potential (CXP) | To be optimized, typically 10-15 V |
Note: The optimal DP, EP, CE, and CXP values should be determined by infusing a standard solution of Finerenone and this compound and performing a compound optimization to maximize the signal for each MRM transition.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of Finerenone in biological samples.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of Finerenone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Finerenone) | Peak Area (this compound) | Peak Area Ratio (Analyte/ISTD) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 106,123 | 0.2466 |
| 10 | 51,987 | 105,987 | 0.4905 |
| 50 | 258,934 | 106,345 | 2.4349 |
| 100 | 521,456 | 105,890 | 4.9245 |
| 500 | 2,605,789 | 106,012 | 24.580 |
| 1000 | 5,198,765 | 105,998 | 49.046 |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectral analysis of Finerenone and its deuterated internal standard, this compound. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard ensures accurate and precise quantification, which is essential for pharmacokinetic studies, clinical trial monitoring, and other research applications in drug development. While specific MRM transitions and optimal mass spectrometry parameters require empirical determination, the provided guidelines form a solid basis for developing a robust and reliable analytical method.
References
- 1. jchr.org [jchr.org]
- 2. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. jchr.org [jchr.org]
- 4. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Overcoming matrix effects in Finerenone bioanalysis with Finerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Finerenone using Finerenone-d3 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Finerenone, focusing on overcoming matrix effects with the use of its deuterated internal standard, this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Finerenone and this compound | Interaction with active sites on the column; Inappropriate mobile phase pH. | - Use a column with end-capping to minimize silanol interactions. - Optimize the mobile phase pH. Acidic mobile phases are often used to ensure analytes are in their protonated forms for better retention on reversed-phase columns.[1] |
| High Signal Variability or Poor Reproducibility | Inconsistent matrix effects between samples; Inefficient sample clean-up.[2] | - Ensure consistent and precise addition of this compound internal standard to all samples and standards early in the sample preparation process. - Optimize the protein precipitation step. Ensure complete precipitation and consistent supernatant transfer. - Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if protein precipitation is insufficient.[3] |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids) with the analyte.[2][3] | - Optimize chromatographic conditions to separate Finerenone from the ion-suppressing region. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. - this compound, as a stable isotope-labeled internal standard, co-elutes with Finerenone and experiences similar matrix effects, thereby compensating for variations in signal intensity. Ensure the internal standard response is stable across the batch. - Implement sample preparation methods specifically designed to remove phospholipids, such as HybridSPE®. |
| Low Analyte Recovery | Inefficient extraction of Finerenone from the plasma matrix. | - Optimize the protein precipitation solvent. Acidified acetonitrile is commonly used and has been shown to be effective. - Evaluate different extraction techniques (LLE, SPE) and solvents to improve recovery. |
| Carryover of Finerenone in Blank Injections | Adsorption of the analyte to components of the LC-MS/MS system. | - Optimize the wash solvent composition to effectively clean the injector and column between runs. A wash solution with a higher organic content than the mobile phase is often effective. - Check for and clean any contaminated parts of the autosampler or transfer lines. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Finerenone bioanalysis?
A1: this compound is the ideal internal standard for the LC-MS/MS quantification of Finerenone for several reasons:
-
Structural and Physicochemical Similarity: As a stable isotope-labeled (SIL) analog, this compound has nearly identical chemical and physical properties to Finerenone.
-
Co-elution: It co-elutes with Finerenone under typical reversed-phase chromatographic conditions.
-
Compensation for Matrix Effects: Because it co-elutes and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement as the analyte. This allows it to accurately correct for variations in analyte signal caused by matrix effects, leading to higher accuracy and precision.
A moderate, concentration-independent matrix effect on ionization was observed for both finerenone and its ISTD of 0.535-0.617, which is fully compensated by the ISTD (ISTD-normalised matrix factors were 0.98-1.03).
Q2: What is the most common sample preparation technique for Finerenone in plasma and why?
A2: The most commonly cited and straightforward sample preparation technique for Finerenone in plasma is protein precipitation . This method is favored for its simplicity, speed, and cost-effectiveness. A typical procedure involves the addition of acidified acetonitrile to the plasma sample, which denatures and precipitates plasma proteins. After centrifugation, the clear supernatant containing Finerenone and this compound is injected into the LC-MS/MS system. This method has been shown to provide adequate recovery and is suitable for high-throughput analysis.
Q3: How can I assess the extent of matrix effects in my Finerenone assay?
A3: The post-extraction spike method is a quantitative way to assess matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. When using a stable isotope-labeled internal standard, the IS-normalized MF should be calculated to demonstrate that the internal standard compensates for the matrix effect.
Q4: What are typical LC-MS/MS parameters for the analysis of Finerenone and this compound?
A4: Based on published methods, here are some typical starting parameters. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with an acidic modifier like formic acid or ammonium acetate buffer. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Finerenone: m/z 379.1 → 218.1; this compound (or d5): m/z 384.1 → 218.1 |
Experimental Protocols
Protocol 1: Finerenone Extraction from Human Plasma via Protein Precipitation
This protocol is based on the method described by Schwarz et al. (2021).
Materials:
-
Human plasma samples
-
Finerenone and this compound stock solutions
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add the working solution of the internal standard, this compound.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following table summarizes the validation data for an LC-MS/MS method for Finerenone in human plasma using this compound as an internal standard.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.100 - 200 µg/L |
| Inter-day Accuracy | 99.7 - 105.0% |
| Inter-day Precision | ≤ 7.0% |
| Matrix Factor (Finerenone) | 0.535 - 0.617 |
| Matrix Factor (this compound) | 0.535 - 0.617 |
| IS-Normalized Matrix Factor | 0.98 - 1.03 |
Visualizations
Caption: Workflow for Finerenone Bioanalysis.
Caption: Compensation of Matrix Effects with this compound.
References
Improving sensitivity of Finerenone quantification using Finerenone-d3
Welcome to the Technical Support Center for Finerenone Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of Finerenone quantification using its deuterated internal standard, Finerenone-d3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Finerenone quantification?
A1: Using a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative LC-MS/MS analysis.[1][2] this compound is chemically and physically almost identical to Finerenone, meaning it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during analysis. This allows for more accurate and precise quantification by correcting for variations in sample preparation and ionization efficiency, ultimately improving the sensitivity and reliability of the assay.
Q2: What is the primary advantage of using LC-MS/MS for Finerenone quantification over other methods like HPLC-UV?
A2: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This is crucial when measuring low concentrations of Finerenone in complex biological matrices such as plasma. The high selectivity of MS/MS minimizes interference from other components in the sample, leading to a lower limit of quantification (LLOQ) and more reliable data.
Q3: What are the expected mass transitions for Finerenone and this compound?
A3: While specific mass transitions can vary slightly depending on the instrument and source conditions, you will need to optimize these parameters in your laboratory. For method development, you would typically infuse a standard solution of Finerenone and this compound into the mass spectrometer to determine the precursor and product ions that give the most stable and intense signal.
Q4: What are the typical validation parameters I need to assess for a bioanalytical method for Finerenone?
A4: According to FDA and other regulatory guidelines, a bioanalytical method validation should include an assessment of: selectivity, accuracy, precision, recovery, calibration curve, sensitivity (LLOQ), reproducibility, and stability of the analyte in the biological matrix.[3][4][5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of Finerenone using this compound by LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of Finerenone and/or this compound. 2. Suboptimal MS Parameters: Ionization source settings (e.g., capillary voltage, gas flow, temperature) or compound-specific parameters (e.g., collision energy) are not optimized. 3. Inefficient Sample Extraction: Poor recovery of Finerenone from the plasma sample. | 1. Improve sample clean-up using a more rigorous extraction method like solid-phase extraction (SPE) instead of protein precipitation. Modify the LC gradient to better separate Finerenone from matrix components. 2. Optimize MS parameters by infusing a standard solution of Finerenone and this compound. 3. Evaluate different protein precipitation solvents or SPE cartridges and elution solvents to maximize recovery. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction procedure. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 3. Instrument Instability: Fluctuations in LC pressure or MS source conditions. | 1. Use calibrated pipettes and consider automating the sample preparation process if possible. Ensure consistent vortexing and centrifugation times. 2. Ensure this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process to compensate for variability. 3. Check the LC system for leaks and ensure the MS has had sufficient time to stabilize. Monitor system suitability samples throughout the analytical run. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for Finerenone. | 1. Dilute the samples and re-inject. 2. Wash the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure Finerenone is in a single ionic state. Optimize the gradient elution to improve peak shape. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or degradation of mobile phase components. 2. Column Temperature Fluctuations: Inconsistent column oven temperature. 3. Column Degradation: Loss of stationary phase over time. | 1. Prepare fresh mobile phase daily and ensure the solvent lines are properly primed. 2. Ensure the column oven is set to the correct temperature and has stabilized before starting the run. 3. Replace the analytical column. |
| Carryover | 1. Adsorption of Finerenone to Injector Components: The analyte may stick to the needle or valve of the autosampler. 2. High Concentration Samples: Injecting a very high concentration sample can lead to residual analyte being injected in the subsequent run. | 1. Optimize the needle wash procedure in the autosampler method, using a strong solvent. 2. Inject a blank sample after high concentration samples to check for carryover. If observed, implement a more rigorous wash cycle or inject blanks between high concentration samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of Finerenone from plasma.
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
These are example parameters and should be optimized for your specific instrumentation.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80-20% B
-
3.6-5.0 min: 20% B
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions:
-
Finerenone: To be determined (e.g., Q1: 379.2 -> Q3: 295.1)
-
This compound: To be determined (e.g., Q1: 382.2 -> Q3: 298.1)
-
-
Collision Energy: To be optimized for each transition.
Data Presentation
Table 1: Bioanalytical Method Validation Parameters for Finerenone Quantification
This table summarizes typical acceptance criteria for a validated bioanalytical method based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Selectivity | No significant interfering peaks at the retention time of Finerenone and this compound in blank matrix |
| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Table 2: Example Linearity Data for Finerenone Quantification
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10 | 10.3 | 103.0 |
| 50 | 48.5 | 97.0 |
| 100 | 101.2 | 101.2 |
| 250 | 245.5 | 98.2 |
| 500 | 505.0 | 101.0 |
Visualizations
Finerenone Quantification Workflow
Caption: Experimental workflow for the quantification of Finerenone in plasma.
Finerenone Signaling Pathway
Caption: Mechanism of action of Finerenone in blocking the mineralocorticoid receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
Technical Support Center: Finerenone Analysis by HPLC
Welcome to the technical support center for the analysis of Finerenone using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Finerenone analysis in a pharmaceutical formulation?
A1: A common starting point for analyzing Finerenone in solid dosage forms is a reverse-phase HPLC (RP-HPLC) method. A well-documented isocratic method utilizes an Inertsil ODS C-18 column (250 x 4.6mm, 5µm particle size) with a mobile phase of 0.03M Ammonium Acetate in water and Acetonitrile (20:80 v/v).[1] The flow rate is typically set at 1.0 mL/min with UV detection at 230 nm.[1] The retention time for Finerenone under these conditions is approximately 10.9 minutes.[1]
Q2: My Finerenone peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing in HPLC analysis of Finerenone can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica backbone of the column. To address this, ensure the pH of your mobile phase is appropriate; for Finerenone, a slightly acidic mobile phase can help. Another potential cause is column overload. Try reducing the injection volume or the concentration of your sample. Column degradation is another possibility; if the column is old or has been used extensively with harsh mobile phases, it may need to be replaced.
Q3: I am observing a drift in the retention time of Finerenone. What should I check?
A3: Retention time drift can be frustrating and can point to several issues within your HPLC system.[2] First, check for any leaks in the system, particularly around the pump, injector, and column fittings.[2] Ensure your mobile phase is properly degassed, as dissolved gases coming out of the solution can affect the pump's performance and lead to inconsistent flow rates. Also, verify that the mobile phase composition is consistent and that the column temperature is stable, as fluctuations in either can cause retention time shifts.
Q4: The baseline of my chromatogram is noisy. How can I improve it?
A4: A noisy baseline can interfere with the accurate quantification of Finerenone. Common causes include an improperly prepared mobile phase, a contaminated detector cell, or air bubbles in the system. Ensure your mobile phase solvents are of high purity and are filtered and degassed before use. You can try flushing the system with a strong solvent like isopropanol to clean the detector cell. Also, check for any air leaks in the system.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of Finerenone.
Issue 1: Poor Peak Resolution
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. For complex samples, a gradient elution may be necessary. |
| Column is not suitable | Ensure you are using a column with the appropriate chemistry (e.g., C18) and particle size for your application. |
| Column is degraded or contaminated | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Flow rate is too high | Reduce the flow rate to allow for better separation. A typical flow rate is 1.0 mL/min. |
Issue 2: Inconsistent Peak Areas
| Potential Cause | Suggested Solution |
| Injector precision issue | Check the injector for leaks and ensure the sample loop is being filled completely and consistently. |
| Sample degradation | Ensure that the sample and standard solutions are fresh and have been stored correctly, typically at 4°C in a dark place. |
| Inconsistent sample preparation | Review your sample preparation protocol to ensure consistency in dilution and extraction steps. |
| Air bubbles in the sample | Ensure there are no air bubbles in the syringe or sample vial before injection. |
Issue 3: High Backpressure
| Potential Cause | Suggested Solution |
| Blockage in the system | Check for blockages in the guard column, column frits, or tubing. Reverse-flush the column (if the manufacturer allows) to remove particulates. |
| Particulate matter from the sample | Filter all samples through a 0.45 µm syringe filter before injection. |
| Mobile phase precipitation | Ensure the mobile phase components are fully miscible and that buffers do not precipitate at the organic solvent concentrations used. |
| Flow rate is too high | Reduce the flow rate. |
Experimental Protocols
Protocol 1: Analysis of Finerenone in Tablets
This protocol is adapted from a validated RP-HPLC method.
1. Sample Preparation:
-
Weigh and crush 20 Finerenone tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Finerenone and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase as a diluent and sonicate for 15-20 minutes to dissolve the Finerenone.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Further dilute the solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-50 µg/mL).
2. Standard Preparation:
-
Accurately weigh 10 mg of Finerenone reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration.
3. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD series or equivalent |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.03M Ammonium Acetate in water: Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes |
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak areas should be less than 2%.
-
The tailing factor for the Finerenone peak should be less than 2.
-
The theoretical plates should be greater than 2000.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Standard experimental workflow for HPLC analysis.
Caption: Relationship between a problem, its causes, and solutions.
References
Minimizing ion suppression in Finerenone LC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in Finerenone LC-MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of Finerenone, leading to ion suppression and compromising data quality.
Problem: Low Finerenone Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of Finerenone in the mass spectrometer's ion source. This reduces the analyte's signal intensity.[1][2]
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][3]
-
Protein Precipitation (PPT): A straightforward method, but may not be sufficient for removing all interfering phospholipids. A published method for Finerenone analysis successfully used protein precipitation with acidified acetonitrile.[4]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness compared to PPT.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup and can significantly reduce matrix effects.
-
-
Chromatographic Separation: Adjusting chromatographic conditions can separate Finerenone from co-eluting interferences.
-
Modify the mobile phase gradient to better resolve Finerenone from the matrix.
-
Consider a different stationary phase or a column with different selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. This is a viable option if the Finerenone concentration is high enough to remain detectable after dilution.
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different samples are a probable cause. The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression and, consequently, inconsistent results.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS for Finerenone will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. A validated method for Finerenone in human plasma demonstrated that a SIL-IS fully compensated for moderate matrix effects.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that the degree of ion suppression is consistent across all samples.
-
Improve Sample Cleanup: A more rigorous sample preparation method like SPE can minimize the variability in matrix composition between samples.
Problem: Sudden Drop in Signal or No Signal at All
Possible Cause: This could be an extreme case of ion suppression, potentially caused by a high concentration of a co-eluting compound or interaction with metal components in the LC system.
Solutions:
-
Post-Column Infusion Experiment: This experiment can identify the regions of the chromatogram where ion suppression is occurring.
-
Check for Co-eluting Substances: Review the chromatogram for large, co-eluting peaks that might be suppressing the Finerenone signal.
-
Consider Metal-Free Systems: For certain analytes, interactions with the stainless steel components of standard HPLC systems can lead to the formation of metal salts and cause ion suppression. Using metal-free columns and tubing can mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Finerenone analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte, in this case, Finerenone, in the mass spectrometer's ion source. This leads to a lower signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.
Q2: What are the most common sources of ion suppression in bioanalytical LC-MS?
A2: The most common sources are endogenous matrix components from biological samples like plasma, serum, or urine. These include phospholipids, salts, and proteins. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.
Q3: How can I determine if ion suppression is affecting my Finerenone assay?
A3: A post-column infusion experiment is a standard method to identify ion suppression. This involves infusing a constant flow of a Finerenone solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates the retention times at which ion suppression occurs.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for Finerenone necessary?
A4: While not strictly mandatory for all cases, using a SIL-IS is highly recommended and considered the gold standard for correcting ion suppression in bioanalysis. A study on Finerenone demonstrated that its SIL-IS effectively compensated for observed matrix effects.
Q5: Can changing the ionization source help in minimizing ion suppression?
A5: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects from non-volatile salts. However, this depends on the analyte's chemical properties and its ability to be efficiently ionized by APCI.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Finerenone standard solution (at a concentration that gives a stable mid-range signal)
-
Blank, extracted biological matrix (e.g., plasma)
-
Mobile phases
Methodology:
-
System Setup:
-
Connect the LC column outlet to one port of the tee-union.
-
Connect the syringe pump, containing the Finerenone standard solution, to the second port of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the Finerenone solution into the mass spectrometer.
-
Acquire data in MRM mode for Finerenone and observe a stable, elevated baseline signal.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and begin the chromatographic run using your analytical method's gradient.
-
-
Data Analysis:
-
Monitor the Finerenone MRM signal throughout the run.
-
Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of Finerenone with these suppression zones to assess the risk of signal suppression.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method for sample cleanup.
Materials:
-
Biological matrix samples (e.g., plasma)
-
Finerenone internal standard (SIL-IS recommended)
-
Acetonitrile (ACN) with 0.1% formic acid (acidified ACN)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Methodology:
-
Sample Aliquoting: Pipette a known volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add the Finerenone SIL-IS solution.
-
Protein Precipitation: Add three volumes of cold, acidified ACN (e.g., 300 µL) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Quantitative Data Summary
A published validated method for Finerenone in human plasma reported the following matrix effect data:
| Analyte | Matrix Factor (Mean) | IS-Normalized Matrix Factor (Mean) |
| Finerenone | 0.535 - 0.617 | 0.98 - 1.03 |
-
Matrix Factor: A value less than 1 indicates ion suppression. The observed values show a moderate, concentration-independent matrix effect for Finerenone.
-
IS-Normalized Matrix Factor: A value close to 1 indicates that the internal standard has effectively compensated for the ion suppression. The values of 0.98-1.03 demonstrate successful compensation by the stable isotope-labeled internal standard.
Visualizations
Caption: Troubleshooting workflow for ion suppression in Finerenone analysis.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Finerenone-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Finerenone-d3 in biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is a deuterium-labeled version of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist. It is commonly used as an internal standard (ISTD) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Finerenone in biological samples.[1] The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Finerenone. As a stable isotope-labeled internal standard, its chemical behavior and stability are expected to be nearly identical to that of Finerenone.[2][3]
Q2: What are the recommended storage conditions for this compound in biological matrices like plasma?
A2: While specific stability studies for this compound are not extensively published, the stability of its unlabeled counterpart, Finerenone, has been well-documented and serves as a reliable proxy. For short-term storage, plasma samples containing Finerenone are typically kept at room temperature for a few hours. For long-term storage, freezing at temperatures of -15°C or lower is recommended.[4]
Q3: How many freeze-thaw cycles can samples containing this compound undergo without degradation?
A3: Based on bioanalytical method validation studies for Finerenone, samples are generally stable for at least three freeze-thaw cycles when stored at -15°C or colder.[4] It is best practice to minimize the number of freeze-thaw cycles.
Q4: Is this compound stable during sample processing and autosampler storage?
A4: Yes, Finerenone has demonstrated stability during the typical duration of sample processing at room temperature (bench-top stability) and in an autosampler. Studies have shown that Finerenone is stable in processed samples for several hours. One study on a similar deuterated internal standard, Alosetron-d3, also demonstrated stability under these conditions, which is indicative of what can be expected for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound signal between samples. | Inconsistent storage conditions. | Ensure all samples are stored uniformly and for similar durations. |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to avoid repeated freezing and thawing of the entire sample. | |
| Degradation during sample processing. | Minimize the time samples are kept at room temperature. Process samples on an ice bath if necessary. | |
| Apparent loss of this compound in stored samples. | Long-term degradation. | Verify that the storage temperature has been consistently maintained. For long-term studies, consider storage at -70°C or lower. |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample storage and processing. | |
| pH-dependent instability. | Ensure the pH of the biological matrix is controlled, especially if samples are stored for extended periods. | |
| Unexpected peaks interfering with this compound. | Contamination. | Use high-purity solvents and reagents. Ensure proper cleaning of labware and autosampler components. |
| Matrix effects. | Optimize the sample extraction procedure to remove interfering substances from the biological matrix. |
Stability Data Summary
The following tables summarize the stability of Finerenone in human plasma under various conditions, which can be extrapolated to this compound.
Table 1: Freeze-Thaw Stability of Finerenone in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration (µg/L) | Bias (%) | %CV | Reference |
| 3 | < -15°C | 0.316 (Low QC) | -3.27 to -2.34 | < 5.0 | |
| 3 | < -15°C | 12.6 (Mid QC) | -1.61 to 4.04 | < 5.0 | |
| 3 | < -15°C | 404 (High QC) | -0.42 to 3.26 | < 5.0 |
Table 2: Bench-Top (Process) Stability of Finerenone in Human Plasma
| Duration (hours) | Storage Temperature | Analyte Concentration (µg/L) | ISTD Normalized Difference (%) | Reference |
| 5 | Room Temperature | 2.00 | 2.58 | |
| 5 | Room Temperature | 200 | 0.947 |
Experimental Protocols
Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Objective: To evaluate the stability of this compound through three freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Quality control (QC) samples (low and high concentrations)
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Prepare replicate QC samples at low and high concentrations by spiking blank plasma with this compound.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
Store the remaining QC samples at ≤ -15°C for at least 24 hours (Freeze Cycle 1).
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at ≤ -15°C for at least 12 hours.
-
Repeat the freeze-thaw cycle for a total of three cycles.
-
After the third cycle, process and analyze the samples using the validated analytical method.
-
Calculate the mean concentration, accuracy (% bias), and precision (%CV) for the freeze-thaw samples and compare them to the baseline values.
Bench-Top Stability Assessment
This protocol assesses the stability of this compound in the biological matrix under typical laboratory conditions.
Objective: To determine the stability of this compound at room temperature for a duration representative of sample preparation time.
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Allow the samples to sit on the bench-top at room temperature for a predetermined period (e.g., 5 hours).
-
At the end of the period, process and analyze the samples.
-
Compare the results to freshly prepared and analyzed QC samples.
Visualizations
Caption: Freeze-Thaw Stability Experimental Workflow.
Caption: Bench-Top Stability Experimental Workflow.
References
Technical Support Center: Forced Degradation Studies of Finerenone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals conducting forced degradation studies on Finerenone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed under stress conditions. | Inadequate stressor concentration or duration. | Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure to the stressor (e.g., heat, light). Ensure the temperature for thermal degradation is sufficiently high.[1][2] |
| Inappropriate solvent for the drug substance. | Ensure Finerenone is adequately dissolved in the chosen solvent before applying the stressor. Methanol and a mixture of acetonitrile and water are commonly used.[2][3] | |
| Excessive degradation or too many degradation products. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time.[1] For photostability, check the intensity of the light source and the distance of the sample from it. |
| Sample concentration is too high. | Use a lower initial concentration of Finerenone for the study. A common concentration is 10 µg/mL. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and ortho-phosphoric acid (e.g., 70:30 v/v) or acetonitrile and water (e.g., 50:50 v/v). |
| Column issues. | Use a suitable column, such as a C18 column. Ensure the column is properly conditioned and has not exceeded its lifetime. | |
| Flow rate is not optimal. | Adjust the flow rate. A flow rate of 1 mL/min is often used. | |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation. | Ensure accurate and consistent preparation of all solutions (stock solutions, stressors, and samples). Use calibrated equipment. |
| Fluctuation in experimental conditions. | Maintain tight control over temperature, light exposure, and timing for all experiments. | |
| Issues with the HPLC system. | Perform system suitability tests before each run to ensure the HPLC system is performing correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of Finerenone?
A1: Forced degradation studies for Finerenone typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Q2: What are the common reagents used for creating stress conditions?
A2: Common reagents include:
-
Acidic: 0.1 N to 5 N Hydrochloric Acid (HCl).
-
Basic: 0.1 N to 5 N Sodium Hydroxide (NaOH).
-
Oxidative: 30% Hydrogen Peroxide (H₂O₂).
Q3: What analytical technique is most suitable for analyzing Finerenone and its degradation products?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for the analysis of Finerenone and its degradation products. A UV detector is typically used for detection, with wavelengths set around 225 nm or 252 nm.
Q4: How can I ensure my analytical method is stability-indicating?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must demonstrate that the peaks for the degradants are well-resolved from the peak of the parent drug (Finerenone).
Q5: What are the expected degradation patterns for Finerenone?
A5: Finerenone has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions. It is relatively stable under thermal and photolytic conditions, although some degradation can occur with prolonged exposure.
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of Finerenone.
Table 1: Summary of Forced Degradation Results for Finerenone
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 60 min at 60°C | Not specified, but degradation observed | |
| Acid Hydrolysis | 1 N HCl | Not specified | ~17% | |
| Acid Hydrolysis | 5 N HCl | 24 hours at Room Temp. | Not specified, but degradation observed | |
| Base Hydrolysis | 0.1 N NaOH | 60 min at 60°C | Not specified, but degradation observed | |
| Base Hydrolysis | 1 N NaOH | Not specified | ~17% | |
| Base Hydrolysis | 1 N NaOH | Not specified | 15.47% | |
| Oxidative | 30% H₂O₂ | 4 hours at 70°C | Not specified, but degradation observed | |
| Oxidative | 30% H₂O₂ | 20 min at Room Temp. | 11.23% | |
| Thermal | 80°C (solid state) | 24 hours | Degradation observed | |
| Photolytic | UV light (254 nm) (solid state) | 24 hours | Degradation observed |
Experimental Protocols
Preparation of Standard Stock Solution
A standard stock solution of Finerenone can be prepared by accurately weighing and dissolving 10 mg of Finerenone in a 100 mL volumetric flask with a suitable diluent (e.g., mobile phase). The solution should be sonicated for approximately 20 minutes to ensure complete dissolution.
Forced Degradation Experimental Procedures
The following are detailed protocols for inducing degradation under various stress conditions.
a) Acidic Degradation
-
To 1 mL of a 10 µg/mL Finerenone solution, add 9 mL of 0.1 N HCl.
-
Reflux the solution in a water bath at 60°C for 60 minutes.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze the sample using RP-HPLC.
b) Basic Degradation
-
To 1 mL of a 10 µg/mL Finerenone solution, add 9 mL of 0.1 N NaOH.
-
Reflux the solution in a water bath at 60°C for 60 minutes.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze the sample using RP-HPLC.
c) Oxidative Degradation
-
Transfer 1 mL of a diluted Finerenone stock solution to a 100 mL volumetric flask.
-
Add 9 mL of 30% Hydrogen Peroxide.
-
Reflux the solution for 4 hours in a water bath at 70°C.
-
Allow the solution to cool to room temperature.
-
Analyze the sample using RP-HPLC.
d) Thermal Degradation (Solid State)
-
Place 100 mg of Finerenone powder in a thermostat oven.
-
Maintain the temperature at 80°C for 24 hours.
-
After exposure, prepare a 10 µg/mL sample solution from the stressed powder.
-
Analyze the sample using RP-HPLC.
e) Photolytic Degradation (Solid State)
-
Irradiate 100 mg of Finerenone powder under UV light at 254 nm for 24 hours.
-
After exposure, prepare a sample solution from the stressed powder.
-
Analyze the sample using RP-HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies of Finerenone.
Caption: General degradation pathways of Finerenone under stress conditions.
References
Calibration curve issues in Finerenone quantification
Welcome to the technical support center for Finerenone quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental analysis of Finerenone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the quantification of Finerenone, particularly concerning calibration curves.
Question 1: My calibration curve for Finerenone is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in calibration curves is a common issue in analytical chemistry, particularly in LC-MS/MS analysis.[1][2][3] Several factors can contribute to this problem. Below is a summary of potential causes and corresponding troubleshooting steps.
Potential Causes of Non-Linearity:
-
Detector Saturation: At high analyte concentrations, the detector's response may no longer be proportional to the concentration, leading to a plateauing of the curve.[4][5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Finerenone, causing ion suppression or enhancement, which can lead to a non-linear response.
-
Inappropriate Internal Standard (IS): The internal standard may not adequately compensate for variations in extraction efficiency or matrix effects across the concentration range.
-
Sample Preparation Issues: Inconsistent extraction recovery or the presence of contaminants can affect the accuracy of standards and samples.
-
Instrumental Issues: Problems with the HPLC or mass spectrometer, such as fluctuations in the mobile phase flow rate or ion source performance, can lead to inconsistent results.
-
Analyte Degradation: Finerenone may degrade in the prepared standards or samples, leading to lower than expected responses at certain concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Question 2: I'm observing significant variability and poor precision in my quality control (QC) samples. What could be the cause?
Answer:
Poor precision in QC samples often points to inconsistencies in the analytical method. Here are some common causes and solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure that all samples (standards, QCs, and unknowns) are treated identically. Automation of liquid handling steps can improve precision.
-
Internal Standard Issues: Ensure the internal standard is added consistently to all samples and at a concentration that provides a stable signal. A stable isotope-labeled (SIL) internal standard for Finerenone is highly recommended to compensate for matrix effects and extraction variability.
-
Instrument Instability: Fluctuations in the LC or MS system can lead to variable results. Check for stable spray in the MS source, consistent retention times, and stable baseline in the chromatograms.
-
Improper Storage: Analyte instability in the matrix or in prepared extracts can lead to variable results. Ensure that samples are stored at the correct temperature and for a duration that has been validated for stability.
Question 3: My assay is showing low sensitivity, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve it?
Answer:
Low sensitivity can be a significant hurdle in bioanalysis. Consider the following strategies to enhance the sensitivity of your Finerenone assay:
-
Optimize Mass Spectrometer Parameters: Fine-tune the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) to maximize the signal for Finerenone.
-
Improve Sample Cleanup: More effective sample preparation techniques, such as solid-phase extraction (SPE), can remove interfering matrix components that may be suppressing the Finerenone signal.
-
Increase Sample Volume: If feasible, increasing the volume of the biological sample extracted can lead to a higher concentration of the analyte in the final extract.
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, and column chemistry can improve peak shape and reduce co-elution with interfering substances, thereby enhancing the signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Finerenone quantification.
Table 1: LC-MS/MS Method Parameters for Finerenone Quantification in Human Plasma
| Parameter | Method 1 |
| Linearity Range | 0.100 - 200 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L |
| Accuracy (Inter-day) | 99.7 - 105.0% |
| Precision (Inter-day, %CV) | ≤ 7.0% |
| Internal Standard | Stable isotope-labeled Finerenone |
| Sample Preparation | Protein precipitation |
| Reference |
Table 2: RP-HPLC Method Parameters for Finerenone Quantification in Spiked Human Plasma
| Parameter | Method 1 |
| Linearity Range | 150 - 6000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL |
| Accuracy (Calibration Standards) | 95 - 103% |
| Precision (%CV) | < 4% |
| Internal Standard | Dapagliflozin |
| Sample Preparation | Protein precipitation |
| Reference |
Experimental Protocols
Protocol: Quantification of Finerenone in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Finerenone in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working solutions to create calibration standards and quality control samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add an internal standard solution (e.g., stable isotope-labeled Finerenone).
-
Add 300 µL of acidified acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard HPLC system with a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for Finerenone and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for Finerenone and the internal standard.
-
Calculate the peak area ratio of Finerenone to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Finerenone in the QC and unknown samples from the calibration curve.
-
Signaling Pathway Visualization
Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist. Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in cardiovascular and renal tissues. Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that lead to the expression of pro-inflammatory and pro-fibrotic genes.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Finerenone Analysis in the Presence of SGLT2i Comedication
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of finerenone in combination with sodium-glucose cotransporter-2 inhibitors (SGLT2i). It provides answers to frequently asked questions, troubleshooting guidance for experimental analysis, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between finerenone and SGLT2 inhibitors?
A1: Finerenone and SGLT2 inhibitors have complementary, rather than directly interacting, mechanisms of action. Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist that primarily targets inflammation and fibrosis by blocking the effects of aldosterone.[1][2] SGLT2 inhibitors, on the other hand, work by reducing glomerular hyperfiltration and altering renal hemodynamics.[1][2][3] This dual approach addresses different pathophysiological pathways in cardiorenal disease, suggesting an additive or synergistic effect when used in combination.
Q2: Does SGLT2i comedication affect the efficacy of finerenone in improving cardiorenal outcomes?
A2: No, the cardiorenal benefits of finerenone appear to be consistent regardless of concomitant SGLT2i use. A pooled analysis of the FIDELIO-DKD and FIGARO-DKD trials (the FIDELITY analysis) showed that finerenone reduced the risk of cardiovascular and kidney composite outcomes irrespective of whether patients were also taking an SGLT2i. In fact, some data suggest that the combination therapy may lead to even greater reductions in risk for renal outcomes.
Q3: How does the combination of finerenone and SGLT2i impact key renal biomarkers such as UACR and eGFR?
A3: The combination therapy has been shown to have a potent effect on reducing the urine albumin-to-creatinine ratio (UACR). The Phase II CONFIDENCE study demonstrated that simultaneous initiation of finerenone and the SGLT2i empagliflozin resulted in a significantly greater reduction in UACR compared to either monotherapy. Specifically, the combination led to a 52% reduction from baseline at day 180, which was a 29% and 32% greater relative reduction than with finerenone or empagliflozin alone, respectively. Regarding the estimated glomerular filtration rate (eGFR), both drug classes can cause an initial dip in eGFR, followed by a stabilization of the eGFR slope over time.
Q4: What is the effect of SGLT2i comedication on the risk of hyperkalemia associated with finerenone?
A4: SGLT2 inhibitors appear to mitigate the risk of hyperkalemia associated with mineralocorticoid receptor antagonists like finerenone. This is a significant advantage of the combination therapy, as hyperkalemia is a known side effect of MRAs. The proposed mechanism for this protective effect is the enhancement of urinary potassium excretion by SGLT2 inhibitors. Real-world evidence supports this, showing that the combination of SGLT2 inhibitors and finerenone is associated with a clinically relevant reduction in UACR without an increased risk of hyperkalemia.
Q5: Are there any known pharmacokinetic or pharmacodynamic drug-drug interactions between finerenone and SGLT2 inhibitors?
A5: Current evidence does not suggest any significant pharmacokinetic or pharmacodynamic interactions that would negatively impact the efficacy or safety of either drug when co-administered. The kidney efficacy of finerenone has been shown to be independent of the concomitant use of SGLT2 inhibitors. Their distinct mechanisms of action allow for their combined use to achieve additive therapeutic benefits.
Troubleshooting Guide
Issue 1: Unexpected variability in UACR measurements in subjects on combination therapy.
-
Possible Cause: Both finerenone and SGLT2 inhibitors can cause an initial, and sometimes variable, reduction in UACR. The timing of sample collection in relation to drug administration could contribute to variability.
-
Troubleshooting Steps:
-
Standardize the timing of urine sample collection in your experimental protocol.
-
Ensure that subjects are consistently adherent to both medications.
-
Analyze UACR changes from a well-defined baseline and consider longitudinal measurements to assess the trajectory of UACR reduction over time.
-
Issue 2: A more pronounced initial dip in eGFR than anticipated.
-
Possible Cause: Both finerenone and SGLT2 inhibitors can independently cause an initial, reversible reduction in eGFR due to their hemodynamic effects. The combined use might lead to a slightly more pronounced initial dip.
-
Troubleshooting Steps:
-
Monitor eGFR closely after the initiation of combination therapy.
-
Educate study participants about this expected initial change to ensure continued adherence.
-
Focus on the long-term stabilization of the eGFR slope as the primary indicator of renal protection, rather than the acute dip.
-
Issue 3: Difficulty in isolating the specific contribution of finerenone to biomarker changes in the presence of an SGLT2i.
-
Possible Cause: The overlapping beneficial effects on some biomarkers can make it challenging to attribute changes solely to finerenone.
-
Troubleshooting Steps:
-
Incorporate study arms with monotherapy of each drug and a placebo group to delineate the individual and combined effects.
-
Utilize advanced analytical techniques, such as proteomic analysis, to identify biomarkers that are more specifically modulated by finerenone's anti-inflammatory and anti-fibrotic pathways. A post-hoc analysis of the FIGARO-DKD trial identified several inflammation and fibrosis-associated biomarkers that were reduced by finerenone.
-
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the exposure-response relationship of finerenone on various biomarkers, while accounting for the effect of SGLT2i comedication.
-
Quantitative Data Summary
Table 1: Effect of Finerenone and SGLT2i on Cardiorenal Outcomes (Hazard Ratios vs. Placebo)
| Outcome | Finerenone (without SGLT2i) | Finerenone (with SGLT2i) | SGLT2i (General) |
| Cardiovascular Composite | 0.87 (95% CI 0.79–0.96) | 0.67 (95% CI 0.42–1.07) | 0.84 (95% CI 0.78-0.90) |
| Kidney Composite | 0.80 (95% CI 0.69–0.92) | 0.42 (95% CI 0.16–1.08) | 0.67 (95% CI 0.60-0.74) |
| Hospitalization for Heart Failure | 0.80 (95% CI 0.68–0.95) | 0.44 (95% CI 0.19–0.99) | 0.60 (95% CI 0.53-0.68) |
Table 2: Impact of Monotherapy vs. Combination Therapy on Key Biomarkers
| Biomarker | SGLT2i Monotherapy | Finerenone Monotherapy | Combination Therapy |
| UACR Reduction (>50%) | 50% of patients after 8 months | 59% of patients after 8 months | 96% of patients after 8 months |
| Mean Change in eGFR (mL/min/1.73 m²) | -3.4 after 8 months | -5.3 after 8 months | -7.8 after 8 months |
| Mean Change in Serum Potassium (mmol/L) | 0.0 after 8 months | +0.4 after 8 months | -0.01 after 8 months |
Experimental Protocols
1. The CONFIDENCE Trial (Phase II)
-
Objective: To determine if dual therapy with finerenone and empagliflozin is superior to either agent alone in reducing albuminuria in adults with chronic kidney disease (CKD) and type 2 diabetes (T2D).
-
Study Design: A randomized, controlled, double-blind, double-dummy, international, multicenter, three-armed, parallel-group study.
-
Patient Population: 807 adults with T2D, stage 2-3 CKD, and a UACR between ≥300 and <5000 mg/g.
-
Interventions:
-
Arm 1: Finerenone (10 mg or 20 mg target dose) plus empagliflozin (10 mg) once daily.
-
Arm 2: Empagliflozin (10 mg) alone once daily.
-
Arm 3: Finerenone (10 mg or 20 mg target dose) alone once daily.
-
-
Primary Outcome: The relative change in UACR from baseline at 6 months.
-
Secondary Outcomes: Changes in eGFR and the incidence of hyperkalemia.
2. FIDELITY Analysis (Pooled analysis of FIDELIO-DKD and FIGARO-DKD Phase III trials)
-
Objective: To evaluate the efficacy and safety of finerenone in patients with CKD and T2D, with a prespecified analysis of outcomes in patients taking SGLT2 inhibitors.
-
Study Design: A prespecified pooled analysis of two randomized, double-blind, placebo-controlled Phase III trials.
-
Patient Population: 13,026 patients with T2D, UACR ≥30 to ≤5,000 mg/g, and eGFR ≥25 mL/min/1.73 m². SGLT2i use was permitted at any time.
-
Interventions: Finerenone or placebo, in addition to standard of care.
-
Primary Outcomes:
-
Cardiovascular Composite: Cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
Kidney Composite: Kidney failure, sustained ≥57% eGFR decline, or renal death.
-
-
Other Outcomes: Changes in UACR and eGFR, and safety outcomes including hyperkalemia.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Finerenone: LC-MS/MS vs. RP-HPLC-UV
This guide provides a detailed comparison of two common analytical techniques for the quantification of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. The primary focus is on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, which serves as a close surrogate for Finerenone-d3. This is compared with alternative Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) methods. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for Finerenone.
High-Sensitivity Bioanalysis: The LC-MS/MS Approach
For the sensitive and selective quantification of Finerenone in biological matrices such as human plasma, a validated LC-MS/MS method is the gold standard. The use of a stable isotope-labeled internal standard, such as this compound or a similar isotopologue, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
A notable example is the method described by Rohde et al. (2021), which utilizes a stable isotope-labeled internal standard for the quantification of Finerenone in human plasma.[1] This method demonstrates excellent sensitivity, with a lower limit of quantification (LLOQ) of 0.100 µg/L.[1]
Experimental Protocol: LC-MS/MS Method
The following protocol is based on the principles of the validated method for Finerenone analysis in human plasma:
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, an internal standard solution (e.g., this compound) is added.
-
Protein precipitation is performed by adding acidified acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
Injection Volume: A small volume of the prepared sample extract.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Finerenone and the internal standard.
Performance Data
The performance of the LC-MS/MS method is summarized in the table below, alongside data from alternative RP-HPLC-UV methods for comparison.
Alternative Quantification: RP-HPLC-UV Methods
For the analysis of Finerenone in bulk drug and pharmaceutical formulations, RP-HPLC with UV detection offers a simpler, more accessible, and cost-effective alternative to LC-MS/MS. Several methods have been developed and validated for this purpose.
Experimental Protocols: RP-HPLC-UV Methods
The following are generalized protocols based on published methods. Specific details may vary between different validated procedures.
Protocol 1 (Isocratic Elution):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.03M Potassium Dihydrogen Orthophosphate, pH 3.2) and acetonitrile in a fixed ratio (e.g., 30:70 v/v).[2]
-
Column: Inertsil ODS-3V C18 (250x4.6mm, 5µm).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at 309 nm.
Protocol 2 (Alternative Isocratic Elution):
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).
-
Column: Phenomenex C18 (250 mm X 4.6 mm i.d., 5µm).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 252 nm.
Method Comparison: A Tabulated Overview
| Parameter | LC-MS/MS with Stable Isotope IS | RP-HPLC-UV (Method 1) | RP-HPLC-UV (Method 2) | RP-HPLC-UV (Method 3) |
| Analyte | Finerenone | Finerenone | Finerenone | Finerenone |
| Matrix | Human Plasma | Bulk Drug/Pharmaceuticals | Bulk Drug/Pharmaceuticals | Spiked Human Plasma |
| Internal Standard | Stable Isotope-Labeled Finerenone | Not Typically Used | Not Typically Used | Dapagliflozin |
| Linearity Range | 0.100 - 200 µg/L | 40 - 120 µg/mL | 80 - 120 µg/mL | 150 - 6000 ng/mL |
| Correlation Coefficient (r²) | >0.99 (assumed) | ~0.999 | 0.99995 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L | 0.15 µg/mL | 1.634 µg/mL | 150 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.05 µg/mL | 0.539 µg/mL | Not Reported |
| Accuracy (% Recovery) | 99.7 - 105.0% | Not Reported | 98.0 - 102.0% | 92 - 103% |
| Precision (%RSD) | ≤ 7.0% | Not Reported | < 2% (assumed) | < 6% |
| Matrix Effect | Compensated by IS (ISTD-normalized matrix factors: 0.98-1.03) | Not Applicable | Not Applicable | Not Reported |
| Recovery | Not explicitly reported, but compensated by IS | Not Reported | Not Reported | ~88% |
Visualizing the Workflow and Mechanism
To further elucidate the analytical process and the biological context of Finerenone, the following diagrams are provided.
Caption: LC-MS/MS Experimental Workflow for Finerenone Quantification.
Finerenone exerts its therapeutic effect by acting as a selective antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in cardiorenal diseases.
Caption: Finerenone's Antagonistic Action on the Mineralocorticoid Receptor Signaling Pathway.
References
- 1. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Analysis of Finerenone and Steroidal Mineralocorticoid Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
Introduction
Mineralocorticoid Receptor Antagonists (MRAs) are a class of drugs that block the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. Overactivation of the MR is a key driver of inflammation and fibrosis, contributing to the progression of cardiovascular and kidney diseases.[1][2] This guide provides a detailed comparison of the novel, non-steroidal MRA, finerenone, with the traditional steroidal MRAs, spironolactone and eplerenone. While all three drugs target the MR, their distinct structural and pharmacological properties lead to significant differences in mechanism, selectivity, clinical efficacy, and safety.[1][3][4] These differences are particularly relevant in the management of patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2DM) and heart failure.
Mechanism of Action: A Tale of Two Structures
The classical MR signaling pathway begins when the steroid hormone aldosterone binds to the cytoplasmic MR. This binding triggers a conformational change, causing the receptor to dissociate from chaperone proteins, translocate into the nucleus, and form a dimer. The MR dimer then binds to mineralocorticoid response elements (MREs) on DNA and recruits various transcriptional co-regulators, initiating the transcription of genes that promote sodium reabsorption, inflammation, and fibrosis.
Steroidal MRAs (Spironolactone, Eplerenone): These agents are structurally similar to aldosterone and act as competitive antagonists at the receptor's ligand-binding pocket. However, their antagonism may be incomplete. Evidence suggests that binding by steroidal MRAs may not fully prevent the receptor from adopting an "agonist" conformation, potentially allowing for the recruitment of some co-activators and leading to partial agonist activity.
Non-Steroidal MRA (Finerenone): Finerenone features a bulky, non-steroidal structure that interacts with the MR in a fundamentally different way. Its unique binding mode induces a distinct receptor conformation that actively prevents the recruitment of transcriptional co-activators implicated in the expression of pro-inflammatory and pro-fibrotic genes. Finerenone acts as a "bulky passive" antagonist, physically hindering the conformational changes required for co-activator binding. Furthermore, it has been shown to delay the nuclear import of the MR, adding another layer to its inhibitory mechanism. This results in more potent suppression of detrimental gene expression compared to its steroidal counterparts.
Pharmacodynamic and Pharmacokinetic Profiles
The structural differences between finerenone and steroidal MRAs translate into distinct pharmacodynamic and pharmacokinetic properties, which are critical for their clinical application and safety profiles.
Data on Pharmacodynamics and Selectivity
A key differentiator among MRAs is their binding affinity for the MR and their selectivity against other steroid receptors. Spironolactone's lack of selectivity is a primary cause of its hormonal adverse effects. Finerenone combines high potency with exceptional selectivity, offering targeted MR blockade.
| Property | Finerenone | Spironolactone | Eplerenone |
| Type | Non-Steroidal | Steroidal | Steroidal |
| MR Binding Affinity (IC50) | High (Potent) | High (Potent) | Lower Potency |
| Selectivity for MR vs. Androgen Receptor | >500-fold | ~1-fold (Non-selective) | ~20-fold |
| Selectivity for MR vs. Progesterone Receptor | High | Low (Non-selective) | Moderate |
| Selectivity for MR vs. Glucocorticoid Receptor | High | Low | High |
| Hormonal Side Effects | None reported | Gynecomastia, impotence | Low incidence |
Data compiled from multiple sources indicating relative affinities and selectivities.
Data on Pharmacokinetics and Tissue Distribution
Finerenone's pharmacokinetic profile is characterized by a short half-life and no active metabolites, which may contribute to a lower risk of hyperkalemia. In contrast, spironolactone's long-lived active metabolites can lead to drug accumulation. Furthermore, finerenone's balanced tissue distribution between the heart and kidneys contrasts with the preferential renal accumulation of steroidal MRAs, potentially mediating more balanced cardiorenal protective effects.
| Property | Finerenone | Spironolactone | Eplerenone |
| Plasma Half-life | ~2-3 hours | Parent: ~1.4 hours | ~4-6 hours |
| Active Metabolites | No | Yes (e.g., Canrenone, 7α-thiomethylspironolactone) with long half-lives (~16.5h) | No |
| Tissue Distribution (Heart:Kidney Ratio) | Balanced (~1:1) | Preferential kidney accumulation | Preferential kidney accumulation |
Clinical Efficacy and Safety
The distinct pharmacological profiles of these MRAs have been evaluated in numerous clinical trials, establishing different areas of therapeutic strength and varying safety concerns.
Clinical Efficacy
Finerenone has been extensively studied in patients with CKD and T2DM in large-scale trials like FIDELIO-DKD and FIGARO-DKD. The prespecified pooled analysis, FIDELITY, confirmed that finerenone significantly reduces the risk of both CKD progression and cardiovascular events in this high-risk population. While spironolactone and eplerenone are foundational therapies for heart failure with reduced ejection fraction (HFrEF), their utility in CKD has been hampered by adverse effects, particularly hyperkalemia. All three agents have demonstrated the ability to reduce albuminuria, a key marker of kidney damage.
| Trial / Study | Drug(s) | Patient Population | Primary Endpoint | Key Result |
| FIDELIO-DKD | Finerenone vs. Placebo | T2DM with CKD (mostly stages 3-4, severe albuminuria) | Kidney Composite (Kidney failure, sustained ≥40% eGFR decrease, renal death) | 18% risk reduction with finerenone (HR 0.82) |
| FIGARO-DKD | Finerenone vs. Placebo | T2DM with CKD (mostly stages 1-2, moderate albuminuria) | Cardiovascular Composite (CV death, non-fatal MI, non-fatal stroke, HHF) | 13% risk reduction with finerenone (HR 0.87) |
| FIDELITY (Pooled) | Finerenone vs. Placebo | Broad spectrum of T2DM with CKD (N > 13,000) | CV & Kidney Composites | Consistent reduction in both CV (HR 0.86) and kidney (HR 0.77) outcomes |
| EMPHASIS-HF | Eplerenone vs. Placebo | HFrEF (NYHA class II) | CV death or hospitalization for heart failure | 37% risk reduction with eplerenone (HR 0.63) |
| RALES | Spironolactone vs. Placebo | Severe HFrEF | All-cause mortality | 30% risk reduction with spironolactone (RR 0.70) |
Safety and Tolerability
The primary safety concerns for MRAs are hyperkalemia (elevated serum potassium) and, for non-selective agents, hormonal side effects. Finerenone's unique properties contribute to a more favorable safety profile, particularly concerning hyperkalemia, when compared to spironolactone.
| Adverse Event | Finerenone | Spironolactone | Eplerenone |
| Hyperkalemia (K+ ≥5.5 mmol/L) | Higher than placebo, but lower risk than spironolactone | Highest risk among the three | Lower risk than spironolactone |
| Discontinuation due to Hyperkalemia | Low (~1.7% in FIDELITY) | Higher; a significant clinical challenge | Lower than spironolactone |
| Gynecomastia | Similar to placebo | ~10% in males | <1% |
Experimental Protocols
The characterization of these compounds relies on standardized preclinical and in vitro assays. Below are outlines of key experimental methodologies.
Protocol 1: In Vitro MR Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the Mineralocorticoid Receptor.
Methodology:
-
Preparation: Human MR-expressing cell lysates or purified MR protein are prepared. A radioligand, such as [³H]-aldosterone, is used as the tracer.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (finerenone, spironolactone, or eplerenone).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This methodology is standard in receptor pharmacology assays.
Protocol 2: In Vivo Model of Diabetic Kidney Disease
Objective: To evaluate the efficacy of MRAs in reducing renal inflammation and fibrosis in an animal model of diabetic kidney disease.
Methodology:
-
Model Induction: Diabetes is induced in male rodents (e.g., Wistar rats) via a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Groups: Animals are randomized into several groups: a non-diabetic control, a diabetic vehicle control, and diabetic groups treated with finerenone, spironolactone, or eplerenone. Treatment is administered daily via oral gavage for a period of several weeks (e.g., 12-16 weeks).
-
Monitoring: Throughout the study, key parameters such as body weight, blood glucose, blood pressure, and urinary albumin-to-creatinine ratio (UACR) are measured periodically.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Kidneys are harvested for histological and molecular analysis.
-
Histology: Kidney sections are stained (e.g., with Masson's trichrome or Sirius red) to quantify the degree of fibrosis and glomerulosclerosis.
-
Immunohistochemistry/qPCR: Expression levels of key pro-inflammatory (e.g., IL-6, CCL2) and pro-fibrotic (e.g., TGF-β, Collagen I) markers are quantified.
-
-
Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control to assess the therapeutic efficacy of each MRA.
Conclusion
Finerenone represents a significant evolution in MRA therapy, distinguishing itself from steroidal predecessors, spironolactone and eplerenone, through a unique combination of properties. Its non-steroidal structure underpins a distinct mechanism of action, characterized by potent and highly selective MR antagonism that effectively blocks pro-fibrotic and pro-inflammatory pathways. Clinically, this translates to proven cardiorenal protection in a broad population of patients with CKD and T2DM, coupled with a superior safety profile that includes a lower risk of hyperkalemia and an absence of steroidal hormonal side effects. While spironolactone and eplerenone remain valuable therapeutic tools, particularly in heart failure, finerenone's optimized balance of efficacy and safety positions it as a transformative agent for long-term organ protection in complex cardiorenal patients.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Finerenone Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of global clinical trials and multi-site research, the ability to compare and pool bioanalytical data from different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of Finerenone assays, ensuring data integrity and comparability across various testing facilities. Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist, is a critical therapeutic agent, and the accuracy of its quantification is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document outlines the regulatory expectations, experimental design, and acceptance criteria for the successful cross-validation of Finerenone bioanalytical methods. By adhering to these guidelines, researchers can ensure the reliability and consistency of their data, a cornerstone of robust drug development and regulatory submission.
Comparative Performance of Finerenone Bioanalytical Methods
The successful cross-validation of a Finerenone assay hinges on the comparable performance of the analytical method across different laboratories. While a direct inter-laboratory comparison study for Finerenone has not been publicly documented, a review of published single-laboratory validation data for LC-MS/MS methods provides a benchmark for expected performance. The following table summarizes key validation parameters from various studies, offering a glimpse into the expected performance characteristics of a well-validated Finerenone assay.
| Parameter | Laboratory A (HPLC-MS/MS)[1] | Laboratory B (RP-HPLC)[2] | Laboratory C (RP-HPLC)[3] | General Acceptance Criteria (FDA/EMA)[4][5] |
| Linearity Range | 0.100 - 200 µg/L | 150 - 6000 ng/mL | 75 ng/mL (Cmax) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | 99.7 - 105.0% | 92 - 103% | Not explicitly stated | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 7.0% | < 4% | Not explicitly stated | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L | 150 ng/mL | Not explicitly stated | Clearly defined and reproducible |
| Recovery | Not explicitly stated | 88% | Not explicitly stated | Consistent, precise, and reproducible |
Note: The presented data is a synthesis from different publications and does not represent a direct head-to-head comparison. It serves to provide an expected range of performance for a validated Finerenone assay.
Experimental Protocols for Inter-Laboratory Cross-Validation
A successful inter-laboratory cross-validation study requires a meticulously planned and executed protocol. This protocol should be agreed upon by all participating laboratories before the initiation of any sample analysis.
Objective
To demonstrate that two or more laboratories using a validated bioanalytical method for Finerenone can produce comparable and reliable data.
Materials
-
Quality Control (QC) Samples: A common batch of QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared at one laboratory and distributed to all participating laboratories.
-
Incurred Samples: If available, a minimum of 20-30 incurred samples from a clinical or preclinical study should be selected to cover the expected concentration range. These samples should be aliquoted and distributed.
-
Blank Matrix: A sufficient quantity of the same batch of blank biological matrix (e.g., human plasma) should be available to all laboratories.
-
Reference Standard: A certified reference standard of Finerenone should be used by all laboratories.
-
Internal Standard (IS): A stable, isotopically labeled Finerenone is recommended as the internal standard.
Methodology
-
Method Harmonization: While each laboratory will use its own validated Standard Operating Procedures (SOPs), critical method parameters should be harmonized as much as possible. This includes, but is not limited to, the sample extraction procedure, chromatographic conditions, and mass spectrometric parameters.
-
Sample Analysis:
-
Each laboratory should analyze the shared set of QC and incurred samples in at least two independent analytical runs.
-
The analysis should be performed by qualified analysts who are proficient in the bioanalytical method.
-
Each analytical run should include a full set of calibration standards and QC samples to demonstrate the validity of the run.
-
-
Data Analysis and Acceptance Criteria:
-
The concentration data from all laboratories should be compiled and statistically evaluated.
-
For QC Samples: The mean accuracy of the QC samples from the comparator laboratory should be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.
-
For Incurred Samples: At least 67% of the incurred sample reanalysis (ISR) results from the comparator laboratory should be within ±20% of the initial result from the reference laboratory.
-
Statistical Assessment: Bland-Altman plots and Deming regression can be used to assess the agreement and bias between the laboratories.
-
Visualizing the Process and Pathway
To aid in the understanding of the cross-validation workflow and the mechanism of action of Finerenone, the following diagrams are provided.
Conclusion
The cross-validation of Finerenone bioanalytical assays is a critical step in ensuring the consistency and reliability of data generated across multiple laboratories. By following a well-defined protocol based on regulatory guidelines and establishing clear acceptance criteria, researchers can confidently compare and pool data from different sites. This robust approach to data validation is essential for the successful advancement of clinical and non-clinical studies involving Finerenone, ultimately contributing to the development of safe and effective therapies.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. jchr.org [jchr.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Internal Standards for Finerenone Analysis: Finerenone-d3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of internal standards for the accurate quantification of Finerenone in biological matrices.
The robust and reliable quantification of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, is critical for pharmacokinetic studies, clinical monitoring, and drug development. The choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of bioanalytical methods. This guide provides an objective comparison between the stable isotope-labeled internal standard, Finerenone-d3, and other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based assays due to their near-identical physicochemical properties to the analyte. However, in instances where LC-MS/MS is not available or for methods utilizing UV detection, alternative internal standards are employed.
This section summarizes the performance of this compound, Dapagliflozin, and Niacinamide as internal standards for Finerenone analysis.
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Analysis
| Parameter | Performance Metric | Notes |
| Linearity Range | 0.1 - 500 µg/L | Achieved with a stable isotope-labeled internal standard. |
| Accuracy | 99.7% - 105.0% | Demonstrates high accuracy across the validated range. |
| Precision (%CV) | ≤ 7.0% | Indicates excellent reproducibility of the method. |
| Matrix Effect | Fully compensated | ISTD-normalized matrix factors of 0.98-1.03 indicate effective mitigation of ion suppression/enhancement.[1] |
Table 2: Performance Characteristics of Dapagliflozin as an Internal Standard in HPLC-UV Analysis
| Parameter | Performance Metric | Notes |
| Linearity Range | 150 - 6000 ng/mL | Wide linear range suitable for various study types.[2] |
| Accuracy | 92% - 103% | Acceptable accuracy within regulatory guidelines.[2] |
| Precision (%CV) | < 6% (Intra-day & Inter-day) | Good precision for a non-isotopic internal standard.[2] |
| Recovery | ~88% | High extraction efficiency from human plasma.[2] |
Table 3: Performance Characteristics of Niacinamide as an Internal Standard in RP-HPLC Analysis
| Parameter | Performance Metric | Notes |
| Linearity Range | 25 - 500 ng/mL | Suitable for pharmacokinetic studies in rat plasma. |
| Accuracy (% Recovery) | 98.33% - 99.4% | High recovery indicating the accuracy of the method. |
| Precision | Meets ICH M10 guidelines | Indicates a reliable and reproducible method. |
| Sensitivity (LLOQ) | 0.01 ng/mL | High sensitivity for the detection of Finerenone. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for Finerenone analysis using the discussed internal standards.
Protocol 1: Finerenone Analysis using this compound Internal Standard (LC-MS/MS)
This method is ideal for the highly sensitive and selective quantification of Finerenone in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acidified acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Flow Rate: Optimized for adequate separation.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Finerenone and this compound.
Protocol 2: Finerenone Analysis using Dapagliflozin Internal Standard (HPLC-UV)
This protocol is suitable for laboratories equipped with standard HPLC-UV systems.
1. Sample Preparation (Protein Precipitation):
-
To 475 µL of plasma, add 25 µL of Finerenone working solution and vortex.
-
Add 50 µL of Dapagliflozin (IS) solution and vortex.
-
Add 20 µL of 2% formic acid and vortex.
-
Add 1 mL of acetonitrile, vortex, and centrifuge.
-
Collect 0.5 mL of the supernatant for injection into the HPLC system.
2. High-Performance Liquid Chromatography:
-
Column: Phenomenex C18 column.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detection at an appropriate wavelength.
-
Flow Rate: As per optimized method.
Protocol 3: Finerenone Analysis using Niacinamide Internal Standard (RP-HPLC)
This method provides another alternative for Finerenone quantification using a readily available internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add Niacinamide as the internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to separate the supernatant.
-
Filter the supernatant before injection.
2. Reversed-Phase High-Performance Liquid Chromatography:
-
Column: Phenomenex Luna C18 column (250mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of water and acetonitrile (15:85 % v/v).
-
Detector: PDA detector.
-
Flow Rate: As per optimized method.
Visualizing the Analytical Workflow
To better illustrate the logical flow of a bioanalytical study for Finerenone, the following diagrams are provided.
Caption: Experimental workflow for Finerenone bioanalysis.
Caption: Comparison of internal standards for Finerenone analysis.
References
Comparative Guide to Analytical Method Validation of Finerenone Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Finerenone in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The information presented is collated from various studies to offer a detailed overview of method performance, supported by experimental data and protocols.
Comparison of Validated RP-HPLC Methods for Finerenone Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Finerenone. The following tables summarize the performance characteristics of different RP-HPLC methods developed and validated for Finerenone, providing a clear comparison of their key validation parameters.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Symmetry ODS C18 (4.6x250mm, 5µm)[1] | Inertsil ODS 3V C18 (4.6x250mm, 5µm)[2] | Sunfire C18 (4.6x250mm, 5µm)[3] | Hemochrom C18 (4.6x250mm, 5µm)[4] | Phenomenex C18[5] |
| Mobile Phase | Methanol:Phosphate Buffer (35:65 v/v) | Ammonium dihydrogen phosphate buffer (pH 4.5):Acetonitrile (60:40 v/v) | 0.1% OPA:Methanol (60:40 v/v) | 0.1% Trifluoroacetic Acid:Acetonitrile (70:30 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 µL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 238 nm | 219 nm | 252 nm | 252 nm |
| Retention Time | 3.006 min | 4.06 min | 2.262 min | Not Specified | 4.62 min |
Table 2: Validation Parameters of Different RP-HPLC Methods for Finerenone
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 6-14 | 2.5-15 | Not Specified | 5-45 | 8-30 (assay), 0.2-1.4 (impurities) |
| Correlation Coefficient (R²) | 0.9996 | >0.999 | Not Specified | 0.9996 | Not Specified |
| Accuracy (% Recovery) | Within limits | 99.76-101.09 | 100.03 | Not Specified | 99.74 (assay), 99.11 (impurities) |
| Precision (%RSD) | <2% | Within acceptance criteria | 0.3% | <2% | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.05 | 0.08 | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 0.15 | 0.24 | Not Specified | Not Specified |
Alternative Analytical Technique: LC-MS/MS
For bioanalytical applications requiring higher sensitivity and selectivity, such as the quantification of Finerenone in human plasma, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been validated.
Table 3: Performance of a Validated HPLC-MS/MS Method for Finerenone in Human Plasma
| Parameter | Performance Characteristic |
| Sample Preparation | Protein precipitation with acidified acetonitrile |
| Analytical Range | 0.100 µg/L (LLOQ) to 200 µg/L (ULOQ) |
| Inter-day Accuracy | 99.7-105.0% (for 0.100 mL plasma) |
| Inter-day Precision | ≤ 7.0% |
Experimental Protocols
This section provides a detailed methodology for a representative RP-HPLC method and a summary of forced degradation studies as per ICH guidelines.
Representative RP-HPLC Method Development and Validation
This protocol is a composite representation based on several published methods.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Symmetry ODS C18 (4.6x250mm, 5µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate Buffer (pH adjusted) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of Finerenone working standard and dissolve in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the linearity range (e.g., 6-14 µg/mL) using the mobile phase.
-
Sample Preparation (for tablet dosage form): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of Finerenone and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 15 minutes and then dilute to the mark. Filter the solution through a 0.45 µm filter. Further dilute to a suitable concentration within the calibration range.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a placebo sample and a sample of Finerenone spiked with known impurities or degradation products to ensure no interference at the retention time of Finerenone.
-
Linearity: Analyze a minimum of five concentrations across the specified range. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Finerenone standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Finerenone is subjected to various stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux. Neutralize before analysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm for 24 hours).
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if it can resolve the Finerenone peak from all the degradation product peaks. Mass balance is calculated to ensure that the decrease in the drug content can be accounted for by the formation of degradation products.
Visualizations
The following diagrams illustrate the key workflows in the analytical method validation of Finerenone.
Caption: Workflow for Analytical Method Validation of Finerenone according to ICH Guidelines.
Caption: Experimental Workflow for Forced Degradation Studies of Finerenone.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Validated stability indicating reversed-phase high-performance liquid chromatography (RP-HPLC) for the estimation of FI… [ouci.dntb.gov.ua]
- 5. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Finerenone's Efficacy in Chronic Kidney Disease: A Comparative Guide for Researchers
An in-depth analysis of Finerenone's performance across different stages of chronic kidney disease (CKD), supported by data from landmark clinical trials.
Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist (MRA), has emerged as a key therapeutic agent in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Its efficacy in reducing the risk of CKD progression and cardiovascular events has been established in two pivotal phase III clinical trials: FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease) and FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease). This guide provides a detailed comparison of Finerenone's efficacy across various stages of CKD, drawing upon the comprehensive data from these trials and their pooled analysis, FIDELITY.
Comparative Efficacy Data
The FIDELITY analysis, a prespecified pooled analysis of the FIDELIO-DKD and FIGARO-DKD trials, provides a robust dataset to evaluate the efficacy of Finerenone across a broad spectrum of CKD severity. The following tables summarize the key renal and cardiovascular outcomes stratified by baseline estimated Glomerular Filtration Rate (eGFR) and Urine Albumin-to-Creatinine Ratio (UACR), reflective of different CKD stages.
Renal Outcomes by Baseline eGFR and UACR
The primary renal composite outcome in the FIDELITY analysis was defined as time to kidney failure, a sustained decrease of ≥57% in eGFR from baseline, or renal death.
| Patient Subgroup (Baseline) | Finerenone Events/Patients (%) | Placebo Events/Patients (%) | Hazard Ratio (95% CI) |
| Overall | 360/6515 (5.5%) | 465/6511 (7.1%) | 0.77 (0.67-0.88) |
| eGFR (mL/min/1.73m²) | |||
| < 45 | 239/3359 (7.1%) | 300/3349 (9.0%) | 0.78 (0.66-0.93) |
| 45 to < 60 | 83/1826 (4.5%) | 108/1831 (5.9%) | 0.77 (0.58-1.02) |
| ≥ 60 | 38/1330 (2.9%) | 57/1331 (4.3%) | 0.66 (0.44-0.99) |
| UACR (mg/g) | |||
| < 300 | 88/3358 (2.6%) | 115/3353 (3.4%) | 0.76 (0.58-1.00) |
| ≥ 300 | 272/3157 (8.6%) | 350/3158 (11.1%) | 0.77 (0.66-0.90) |
Data from the FIDELITY pooled analysis.
Cardiovascular Outcomes by Baseline eGFR and UACR
The primary cardiovascular composite outcome in the FIDELITY analysis was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.[1]
| Patient Subgroup (Baseline) | Finerenone Events/Patients (%) | Placebo Events/Patients (%) | Hazard Ratio (95% CI) |
| Overall | 825/6515 (12.7%) | 939/6511 (14.4%) | 0.86 (0.78-0.95) |
| eGFR (mL/min/1.73m²) | |||
| < 45 | 486/3359 (14.5%) | 549/3349 (16.4%) | 0.87 (0.77-0.99) |
| 45 to < 60 | 221/1826 (12.1%) | 247/1831 (13.5%) | 0.89 (0.74-1.07) |
| ≥ 60 | 118/1330 (8.9%) | 143/1331 (10.7%) | 0.81 (0.64-1.03) |
| UACR (mg/g) | |||
| < 300 | 345/3358 (10.3%) | 385/3353 (11.5%) | 0.89 (0.77-1.03) |
| ≥ 300 | 480/3157 (15.2%) | 554/3158 (17.5%) | 0.85 (0.75-0.96) |
Data from the FIDELITY pooled analysis.[1]
Experimental Protocols
The robust data supporting Finerenone's efficacy stems from two large, randomized, double-blind, placebo-controlled, multicenter trials: FIDELIO-DKD and FIGARO-DKD.
FIDELIO-DKD Trial Protocol
-
Objective : To determine the efficacy and safety of Finerenone in delaying the progression of kidney disease in patients with CKD and T2D.[2][3]
-
Patient Population : Adults with T2D and CKD, defined as either:
-
Urine albumin-to-creatinine ratio (UACR) ≥30 to <300 mg/g, estimated glomerular filtration rate (eGFR) ≥25 to <60 mL/min/1.73 m², and diabetic retinopathy.[2]
-
UACR ≥300 to ≤5000 mg/g and eGFR ≥25 to <75 mL/min/1.73 m².
-
-
Intervention : Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a renin-angiotensin system (RAS) inhibitor.
-
Primary Endpoint : A composite of time to first occurrence of kidney failure (defined as chronic dialysis, kidney transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a sustained decrease of ≥40% in eGFR from baseline over at least 4 weeks, or renal death.
-
Key Secondary Endpoint : A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
Exclusion Criteria : Key exclusions included non-diabetic kidney disease, symptomatic chronic heart failure with reduced ejection fraction, and uncontrolled hypertension.
FIGARO-DKD Trial Protocol
-
Objective : To evaluate the efficacy and safety of Finerenone on cardiovascular morbidity and mortality in patients with CKD and T2D.
-
Patient Population : Adults with T2D and CKD, defined as either:
-
UACR ≥30 to <300 mg/g and eGFR ≥25 to ≤90 mL/min/1.73 m².
-
UACR ≥300 to ≤5000 mg/g and eGFR ≥60 mL/min/1.73 m².
-
-
Intervention : Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a RAS inhibitor.
-
Primary Endpoint : A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
Key Secondary Endpoint : A composite of time to kidney failure, a sustained decrease of ≥40% in eGFR from baseline, or renal death.
-
Exclusion Criteria : Similar to FIDELIO-DKD, key exclusions involved non-diabetic kidney disease and symptomatic heart failure with reduced ejection fraction.
Visualizing the Mechanism and Workflow
To further elucidate the context of Finerenone's application, the following diagrams illustrate its mechanism of action and the general workflow of the pivotal clinical trials.
Figure 1: Finerenone's Mechanism of Action.
Figure 2: Clinical Trial Workflow.
Conclusion
References
Finerenone Clinical Trials: A Comparative Analysis of FIDELIO-DKD and FIGARO-DKD
This guide provides a detailed comparison of the pivotal Phase III clinical trials for Finerenone: FIDELIO-DKD and FIGARO-DKD. These studies evaluated the efficacy and safety of finerenone in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.
Finerenone's Mechanism of Action
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It has a different binding mode to the MR compared to steroidal MRAs like spironolactone and eplerenone, which may contribute to its distinct clinical profile.[3][4] Overactivation of the MR is a key driver of inflammation and fibrosis in the kidneys and cardiovascular system.[3] Finerenone blocks this receptor, thereby inhibiting the downstream signaling pathways that lead to organ damage. This mechanism of action is independent of hemodynamic effects, targeting the underlying inflammatory and fibrotic processes.
Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor.
Experimental Protocols
The FIDELIO-DKD and FIGARO-DKD trials were both randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase III studies. They were designed to be complementary, evaluating the cardiorenal benefits of finerenone across a broad spectrum of patients with CKD and T2D.
Inclusion Criteria:
-
Adults (≥18 years) with type 2 diabetes.
-
Chronic kidney disease defined by specific urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR) criteria.
-
Receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB).
-
Serum potassium ≤4.8 mmol/L at screening.
Exclusion Criteria:
-
Heart failure with reduced ejection fraction and New York Heart Association (NYHA) class II-IV symptoms.
-
Uncontrolled hypertension.
Dosing: Patients were randomized 1:1 to receive either finerenone or placebo. The starting dose of finerenone was based on eGFR:
-
10 mg once daily for patients with an eGFR of 25 to <60 mL/min/1.73 m².
-
20 mg once daily for those with an eGFR ≥60 mL/min/1.73 m². The dose could be uptitrated from 10 mg to 20 mg after one month if the serum potassium level was ≤4.8 mmol/L and eGFR was stable.
Caption: Experimental workflow for the FIDELIO-DKD and FIGARO-DKD trials.
Trial Characteristics
While both trials had similar designs, they enrolled different patient populations to assess the benefits of finerenone across the spectrum of CKD in T2D. FIDELIO-DKD focused on patients with more advanced kidney disease, while FIGARO-DKD enrolled patients with earlier stages of CKD.
| Characteristic | FIDELIO-DKD | FIGARO-DKD |
| Number of Patients | 5,674 | 7,352 |
| Median Follow-up | 2.6 years | 3.4 years |
| Patient Population | Predominantly stage 3-4 CKD with severely increased albuminuria. | Stage 2-4 CKD with moderately increased albuminuria, or stage 1-2 CKD with severely increased albuminuria. |
| Mean eGFR | 44.3 mL/min/1.73 m² | 67.8 mL/min/1.73 m² |
| Median UACR | 852 mg/g | 308 mg/g |
Efficacy Outcomes
The primary and key secondary endpoints of the two trials were reciprocal. FIDELIO-DKD was designed to detect a treatment effect on kidney outcomes, while FIGARO-DKD was powered for cardiovascular outcomes.
Primary Outcomes
| Trial | Endpoint | Finerenone | Placebo | Hazard Ratio (95% CI) | p-value |
| FIDELIO-DKD | Kidney Composite: Kidney failure, sustained ≥40% eGFR decline, or renal death. | 17.8% | 21.1% | 0.82 (0.73-0.93) | 0.0014 |
| FIGARO-DKD | Cardiovascular Composite: CV death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure. | 12.4% | 14.2% | 0.87 (0.76-0.98) | 0.03 |
Secondary Outcomes
| Trial | Endpoint | Finerenone | Placebo | Hazard Ratio (95% CI) | p-value |
| FIDELIO-DKD | Cardiovascular Composite: CV death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure. | 13.0% | 14.8% | 0.86 (0.75-0.99) | 0.03 |
| FIGARO-DKD | Kidney Composite: Kidney failure, sustained ≥40% eGFR decline, or renal death. | 9.5% | 10.8% | 0.87 (0.76-1.01) | Not Statistically Significant |
FIDELITY Pooled Analysis
A prespecified pooled analysis of individual patient data from both FIDELIO-DKD and FIGARO-DKD, known as the FIDELITY analysis, was conducted to provide more robust estimates of finerenone's efficacy and safety across a broad spectrum of CKD. This analysis included over 13,000 patients.
| Outcome | Finerenone | Placebo | Hazard Ratio (95% CI) | p-value |
| Cardiovascular Composite | 12.7% | 14.4% | 0.86 (0.78-0.95) | 0.0018 |
| Kidney Composite (Kidney failure, sustained ≥57% eGFR decline, or renal death) | 5.5% | 7.1% | 0.77 (0.67-0.88) | 0.0002 |
Safety Outcomes
The overall safety profile of finerenone was similar to placebo in both trials. The most notable adverse event was hyperkalemia, which occurred more frequently in the finerenone group. However, the rate of treatment discontinuation due to hyperkalemia was low.
| Adverse Event | FIDELIO-DKD (Finerenone vs. Placebo) | FIGARO-DKD (Finerenone vs. Placebo) | FIDELITY (Finerenone vs. Placebo) |
| Investigator-reported Hyperkalemia | 15.8% vs. 7.8% | Not explicitly stated | - |
| Hyperkalemia leading to discontinuation | 2.3% vs. 0.9% | 1.2% vs. 0.4% | 1.7% vs. 0.6% |
Conclusion
The FIDELIO-DKD and FIGARO-DKD trials, along with the combined FIDELITY analysis, demonstrate that finerenone significantly reduces the risk of both kidney disease progression and cardiovascular events in a broad range of patients with CKD and T2D. In FIDELIO-DKD, finerenone showed a significant reduction in the primary kidney composite outcome in patients with more advanced CKD. In FIGARO-DKD, finerenone significantly reduced the primary cardiovascular composite outcome in patients with a wider range of CKD severity. The benefits of finerenone on cardiorenal outcomes were consistent across various patient subgroups. While hyperkalemia was more common with finerenone, it was generally manageable and led to low rates of treatment discontinuation.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Finerenone Estimation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated UV-Visible spectrophotometric method for the estimation of Finerenone against several reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific requirements, considering factors such as simplicity, cost, sensitivity, and application.
Methodology Comparison
Finerenone, a non-steroidal mineralocorticoid receptor antagonist, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical dosage forms.[1] While chromatographic techniques like HPLC are often considered the gold standard for pharmaceutical analysis, spectrophotometry offers a simpler and more economical alternative.[2][3]
A developed and validated UV-Visible spectrophotometric method utilizes ethanol as a solvent, with the absorbance measured at a maximum wavelength (λmax) of 239.8 nm.[2][3] This method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good results for linearity, precision, accuracy, and robustness.
In contrast, several RP-HPLC methods have been reported for Finerenone analysis. These methods typically employ a C18 column with various mobile phase compositions, such as methanol and phosphate buffer, acetonitrile and water, or acetonitrile and ammonium acetate. Detection is commonly performed using a UV detector at wavelengths ranging from 225 nm to 309 nm. HPLC methods are known for their high specificity and ability to separate the analyte from potential degradation products and excipients.
Quantitative Data Summary
The following tables summarize the validation parameters for the UV-Visible spectrophotometric method and a selection of reported RP-HPLC methods for Finerenone estimation.
Table 1: Validation Parameters for UV-Visible Spectrophotometric Method
| Parameter | Result |
| Solvent | Ethanol |
| λmax | 239.8 nm |
| Linearity Range | 2-14 µg/mL |
| Correlation Coefficient (r²) | 0.997 |
| Limit of Detection (LOD) | 1.220 µg/mL |
| Limit of Quantitation (LOQ) | 5.220 µg/mL |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (% RSD) | Intraday: 0.34-0.60, Interday: 0.23-0.62 |
Table 2: Comparison with Alternative RP-HPLC Methods
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | RP-HPLC Method 3 |
| Mobile Phase | Methanol:Phosphate Buffer (35:65 v/v) | Acetonitrile:Water (50:50 v/v) | 0.03M Ammonium Acetate:Acetonitrile (20:80 v/v) |
| Column | Symmetry ODS C18 (4.6 x 250mm, 5µm) | Phenomenex C18 (250 mm X 4.6 mm, 5µm) | Inertsil-Octadecyl-silyl-3V-Reverse-Phase-C18 (250 mmx 4.6 mm, 5µ) |
| Detection Wavelength | 235 nm | 252 nm | 230 nm |
| Linearity Range | 6-14 µg/mL | 80–120 μg/mL | 80 to 240 µg/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.99995 | 0.9999 |
| Limit of Detection (LOD) | Not Reported | 0.539 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported | 1.634 µg/mL | 0.3 µg/mL |
| Retention Time | Not Reported | 4.62 min | 10.9 min |
Experimental Protocols
UV-Visible Spectrophotometric Method
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of pure Finerenone drug and dissolve it in a small amount of ethanol in a 100 mL volumetric flask. Sonicate for 10 minutes and then make up the volume to the mark with ethanol.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-14 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and making up the volume with ethanol.
-
Sample Preparation (Tablet Dosage Form): Weigh and powder twenty tablets. An amount of powder equivalent to a specific dose is dissolved in ethanol, sonicated, filtered, and further diluted with ethanol to fall within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at 239.8 nm against an ethanol blank using a UV-Visible spectrophotometer.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Finerenone in the sample solution from the calibration curve.
General RP-HPLC Method
-
Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-PDA detector.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A filtered and degassed mixture of an aqueous component (e.g., buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically set around 1.0 mL/min.
-
Detection: Monitor the eluent at a specific UV wavelength.
-
-
Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of Finerenone in a suitable diluent (often the mobile phase). Prepare sample solutions by extracting the drug from the dosage form, filtering, and diluting to a known concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
-
Quantification: Calculate the amount of Finerenone in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Caption: Workflow for Finerenone estimation by UV-Visible Spectrophotometry.
Caption: Comparison of Spectrophotometric and RP-HPLC methods.
References
Finerenone: A Comparative Analysis of its Anti-inflammatory and Anti-fibrotic Effects
A deep dive into the preclinical and clinical data reveals Finerenone's distinct mechanisms in mitigating inflammation and fibrosis, setting it apart from traditional steroidal mineralocorticoid receptor antagonists.
Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA), has emerged as a significant therapeutic agent, demonstrating potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This guide provides a comparative analysis of Finerenone's effects against steroidal MRAs, such as Eplerenone and Spironolactone, supported by experimental data from preclinical and clinical studies. Its unique molecular structure and mechanism of action contribute to a distinct clinical profile, offering cardiorenal protection with a favorable safety profile.[4][5]
Mechanism of Action: A Differentiated Approach
Overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammation and fibrosis in cardiac and renal tissues. While both steroidal and non-steroidal MRAs block this receptor, Finerenone exhibits a different mode of action. It has a bulky structure that binds to the MR in a way that prevents the recruitment of transcriptional co-factors essential for the expression of pro-inflammatory and pro-fibrotic genes. Furthermore, Finerenone acts as an inverse agonist, reducing the receptor's basal activity even in the absence of aldosterone.
Unlike steroidal MRAs, Finerenone demonstrates a more balanced distribution between cardiac and renal tissues, potentially contributing to its pronounced end-organ protection. Preclinical studies suggest that these distinct pharmacological properties translate into stronger anti-inflammatory and anti-fibrotic effects compared to Spironolactone and Eplerenone.
Comparative Anti-inflammatory Effects
Preclinical and clinical studies have consistently demonstrated Finerenone's ability to modulate key inflammatory pathways. In various animal models, Finerenone has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.
| Inflammatory Marker | Finerenone | Eplerenone | Spironolactone | Experimental Model |
| TNF-α | Decreased mRNA expression | - | Suppressed release | Murine models of renal injury, Human blood leukocytes |
| IL-1β | Decreased mRNA expression | - | - | Murine models of renal injury |
| IL-6 | Reduced levels | - | Suppressed release | Murine models of pulmonary fibrosis, Human blood leukocytes |
| Macrophage Infiltration | Significantly blocked | Not significantly blocked | Reduced | Isoproterenol-induced cardiac fibrosis in mice, Myocardial infarction in hypertensive rats |
| hs-CRP | - | - | - | - |
Data not available is represented by "-"
Comparative Anti-fibrotic Effects
Finerenone has demonstrated significant anti-fibrotic effects in various preclinical models of cardiac, renal, and pulmonary fibrosis. It effectively reduces the expression of key pro-fibrotic molecules like transforming growth factor-beta (TGF-β), collagen type I (COL1A1), and fibronectin.
| Fibrotic Marker | Finerenone | Eplerenone | Spironolactone | Experimental Model |
| TGF-β | Substantially reduced expression | - | Downregulated via TGF-β1/Smad-2/3 pathway | Isoproterenol-induced cardiac fibrosis in mice, Experimental autoimmune myocarditis in mice |
| Collagen I (COL1A1) | Reduced renal expression | Decreased gene expression | Reduced deposition | Hypertensive cardiorenal rat model, Viral myocarditis in mice, Experimental myxomatous mitral valve degeneration |
| Fibronectin | Reduced expression in glomeruli | - | Reduced expression | Murine model of diabetic CKD, Experimental myxomatous mitral valve degeneration |
| Cardiac Fibrosis | Potently prevented | Less efficacious | Significantly reduced | Isoproterenol-induced cardiac fibrosis in mice, Experimental autoimmune myocarditis in mice, Myocardial infarction in hypertensive rats |
| Renal Fibrosis | Reduced | Inhibited development | Blunted progression | DOCA-salt model of CKD in rats, Unilateral ureteral obstruction in rats, Myocardial infarction in hypertensive rats |
Data not available is represented by "-"
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-fibrotic effects of Finerenone are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these effects.
Caption: Finerenone's Mechanism of Action.
Caption: Preclinical Experimental Workflow.
Detailed Experimental Protocols
Isoproterenol-Induced Cardiac Fibrosis Mouse Model
-
Objective: To evaluate the anti-fibrotic and anti-inflammatory effects of Finerenone in a model of cardiac fibrosis.
-
Animals: Male 129S6/SvEvTac mice.
-
Procedure:
-
Mice are treated with isoproterenol (5 mg/kg/day) via subcutaneous osmotic minipumps for 7 days to induce cardiac fibrosis.
-
Treatment groups receive either vehicle, Finerenone (10 mg/kg/day), or Eplerenone (100 mg/kg/day) via oral gavage for the duration of the isoproterenol infusion.
-
After 7 days, hearts are harvested for analysis.
-
-
Analysis:
-
Histology: Cardiac fibrosis is assessed by Picrosirius Red staining of paraffin-embedded heart sections. Macrophage infiltration is quantified by immunohistochemistry using an anti-CD68 antibody.
-
Gene Expression: RNA is isolated from heart tissue, and the expression of pro-fibrotic and pro-inflammatory genes (e.g., TGF-β, COL1A1, TNF-α) is quantified by real-time PCR.
-
-
Reference: This protocol is based on methodologies described in studies evaluating the effects of MRAs on cardiac fibrosis.
Unilateral Ureteral Obstruction (UUO) Rat Model of Renal Fibrosis
-
Objective: To assess the anti-fibrotic effects of Finerenone in a model of renal interstitial fibrosis.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The left ureter is ligated to induce unilateral ureteral obstruction.
-
Rats are divided into treatment groups receiving either vehicle, Finerenone, or a comparator drug daily by oral gavage, starting from the day of surgery.
-
After a defined period (e.g., 7 or 14 days), the obstructed kidneys are harvested.
-
-
Analysis:
-
Histology: Renal fibrosis is evaluated by Masson's trichrome staining of kidney sections. The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, is assessed by immunohistochemistry.
-
Biochemical Analysis: The levels of fibrotic markers in kidney tissue homogenates are measured by ELISA or Western blotting.
-
-
Reference: This protocol is a standard model for studying renal fibrosis and the effects of therapeutic interventions.
Conclusion
Finerenone exhibits potent anti-inflammatory and anti-fibrotic effects that are distinct from steroidal MRAs. Its unique pharmacological profile, characterized by high selectivity, inverse agonism, and balanced tissue distribution, contributes to its efficacy in mitigating cardiorenal damage. The presented data underscores the potential of Finerenone as a valuable therapeutic option for diseases characterized by inflammation and fibrosis, particularly in the context of chronic kidney disease and cardiovascular disorders. Further research will continue to elucidate the full spectrum of its beneficial effects and its long-term clinical impact.
References
A Comparative Guide to the Synthesis of Finerenone: Enantioselective vs. Racemic Approaches
For Researchers, Scientists, and Drug Development Professionals
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has emerged as a critical therapeutic agent for chronic kidney disease associated with type 2 diabetes.[1][2] Its efficacy is attributed to the (S)-enantiomer, making the stereochemistry of its synthesis a pivotal aspect of its pharmaceutical development. This guide provides an objective comparison between the enantioselective synthesis and the racemic preparation of Finerenone, supported by experimental data and detailed methodologies.
Introduction
The traditional synthesis of Finerenone involves a racemic preparation, where a mixture of both enantiomers is produced, followed by a resolution step to isolate the desired (S)-enantiomer.[1] This approach, while established, can be inefficient as the unwanted (R)-enantiomer must be either discarded or recycled, adding steps and cost to the overall process.[3] In contrast, enantioselective synthesis aims to directly produce the desired (S)-enantiomer, offering a more atom-economical and potentially cost-effective alternative. A notable enantioselective route involves an asymmetric transfer hydrogenation.[3]
Finerenone's Mechanism of Action
Finerenone exerts its therapeutic effect by acting as a selective antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR is implicated in the pathogenesis of renal and cardiovascular diseases. Finerenone binding to the MR prevents the recruitment of transcriptional cofactors, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes. This non-steroidal antagonist has a unique bulky structure that induces a different receptor conformation compared to steroidal MRAs, leading to a distinct pharmacological profile.
Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor signaling pathway.
Comparison of Synthetic Strategies
| Parameter | Enantioselective Synthesis (Asymmetric Transfer Hydrogenation) | Racemic Preparation with Chiral Resolution |
| Stereocontrol | Direct formation of the desired (S)-enantiomer | Formation of a 1:1 mixture of (S) and (R)-enantiomers |
| Key Step | Chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of a naphthyridine intermediate. | Resolution of the racemic mixture. |
| Resolution Method | Not required | Chiral column chromatography or classical resolution with a chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid). |
| Overall Yield | A 6-step synthesis has been reported with an overall yield of approximately 11.4% for a similar process. The key hydrogenation step can achieve high yields (e.g., 82%). | The yield of the desired enantiomer after resolution is inherently limited to a theoretical maximum of 50% without a recycling process. For example, one resolution method provides the desired enantiomer in ~41% yield. |
| Enantiomeric Excess (ee) | High enantioselectivity can be achieved, with reported enantiomeric ratios up to 94:6. This can be improved to >99% ee. | High enantiomeric purity (>99% ee) is achievable after resolution. |
| Atom Economy | Higher, as it avoids the formation of the unwanted enantiomer. | Lower, due to the formation and subsequent separation of the unwanted enantiomer. |
| Process Complexity | Requires a specialized chiral catalyst and optimized reaction conditions for the asymmetric step. | The resolution step adds complexity and may require specialized equipment (e.g., for chiral HPLC). |
Experimental Protocols
Enantioselective Synthesis: Asymmetric Transfer Hydrogenation
This 6-step synthesis culminates in a key asymmetric transfer hydrogenation step to establish the desired stereocenter.
Workflow for Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of Finerenone.
Key Step: Asymmetric Transfer Hydrogenation of Naphthyridine Precursor
-
Reactants and Reagents:
-
Naphthyridine precursor (racemic mixture of atropisomers)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP)
-
Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
A mixture of the naphthyridine precursor, the chiral phosphoric acid catalyst (e.g., 10 mol%), and the Hantzsch ester are combined in the solvent.
-
The reaction mixture is heated to an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 hours). The elevated temperature facilitates a dynamic kinetic resolution, allowing for both high yield and high enantioselectivity.
-
Upon completion, the reaction is cooled, and the product, (-)-Finerenone, is isolated and purified.
-
Racemic Preparation and Chiral Resolution
This approach involves the synthesis of a racemic mixture of Finerenone, followed by separation of the enantiomers.
Workflow for Racemic Preparation and Resolution
Caption: Workflow for the racemic preparation and subsequent chiral resolution of Finerenone.
Key Step: Classical Resolution with Di-p-toluoyl-D-tartaric Acid
-
Reactants and Reagents:
-
Racemic Finerenone
-
Di-p-toluoyl-D-tartaric acid
-
Solvent system (e.g., ethanol and water)
-
-
Procedure:
-
Racemic Finerenone is treated with di-p-toluoyl-D-tartaric acid in a mixture of ethanol and water.
-
The mixture is heated to achieve dissolution and then cooled to allow for the diastereomeric salt of the desired (S)-enantiomer to crystallize.
-
The initial crop of crystals can provide the desired enantiomer in approximately 78% ee.
-
The enantiomeric excess can be upgraded to >99% ee by reslurrying the crystals in the same solvent system.
-
The purified diastereomeric salt is then treated with a base (e.g., sodium carbonate) to liberate the free base of (S)-Finerenone.
-
Conclusion
Both enantioselective and racemic synthesis strategies can yield highly pure (S)-Finerenone. The choice between these methods depends on various factors, including the desired scale of production, cost of reagents and catalysts, and process efficiency. The enantioselective approach, particularly through asymmetric transfer hydrogenation, presents a more modern and atom-economical route, potentially offering long-term advantages in large-scale manufacturing. However, the classical resolution of a racemic mixture remains a viable and well-established method. The detailed experimental data and protocols provided in this guide are intended to assist researchers and drug development professionals in making informed decisions regarding the optimal synthetic strategy for Finerenone.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Finerenone-d3
For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Handling and Disposal of Finerenone-d3.
This document provides immediate, essential safety and logistical information for the proper disposal of this compound, a deuterated isotopologue of Finerenone. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | A complete protective suit or lab coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a laboratory fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. | Avoids inhalation of dust or aerosols. |
Safe Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation at all times.
-
Do not let the product enter drains, water courses, or the soil.[1][2][3]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous material disposal company via incineration.
-
Segregation and Collection:
-
Collect waste this compound, including expired or excess material, in a designated, properly labeled, and sealed container.
-
Keep this container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and collected in a separate, clearly labeled container for hazardous waste.
-
-
Decontamination of Surfaces and Equipment:
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound.
-
Use a suitable solvent, such as alcohol, to scrub the surfaces.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as contaminated waste.
-
-
Packaging for Disposal:
-
Ensure all waste containers are securely closed.
-
Label the containers clearly with the contents ("this compound waste") and any applicable hazard symbols.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Finerenone if a specific one for this compound is unavailable.
-
The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and to minimize environmental impact.[4]
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment as outlined in the table above.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Place the absorbed material into a designated hazardous waste container.
-
-
Decontaminate the Spill Area: Once the spilled material has been collected, decontaminate the area by scrubbing with alcohol.
-
Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Finerenone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Finerenone-d3 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
This compound, a deuterated form of Finerenone, is a non-steroidal mineralocorticoid receptor antagonist used in research.[1] While specific data for the deuterated isotopologue is limited, the safety precautions are based on the parent compound, Finerenone. It is classified as toxic if swallowed and may cause skin and eye irritation.[2][3] Some findings suggest it may also pose reproductive health risks.[1][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. Inspect before use. |
| Body Protection | Impervious Clothing | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with appropriate exhaust ventilation. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. |
Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Work should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory.
-
Handling: Avoid the formation of dust and aerosols. Prevent contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.
Disposal Plan:
-
Waste Disposal: Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains, water courses, or the soil.
-
Contaminated Packaging: Dispose of as unused product in accordance with official regulations.
Laboratory Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
